Glycyclamide
Description
This compound is a cyclohexyl-containing sulfonylurea compound with antihyperglycemic activity. This compound, also called tolcyclamide, is less potent than glipizide.
antioxidant; strucure in first source
Structure
2D Structure
3D Structure
Properties
CAS No. |
664-95-9 |
|---|---|
Molecular Formula |
C14H20N2O3S |
Molecular Weight |
296.39 g/mol |
IUPAC Name |
1-cyclohexyl-3-(4-methylphenyl)sulfonylurea |
InChI |
InChI=1S/C14H20N2O3S/c1-11-7-9-13(10-8-11)20(18,19)16-14(17)15-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H2,15,16,17) |
InChI Key |
RIGBPMDIGYBTBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCCCC2 |
Appearance |
Solid powder |
melting_point |
175.0 °C |
Other CAS No. |
664-95-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-cyclohexyl-3-(p- toluenesulfonyl)urea cyclamide glycyclamide tolcyclamide |
Origin of Product |
United States |
Foundational & Exploratory
The Molecular Mechanism of Glycyclamide and Other Sulfonylureas in Pancreatic β-Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of glycyclamide and related sulfonylureas on pancreatic β-cells. It delves into the molecular interactions, signaling cascades, and methodologies used to elucidate their insulin secretagogue effects.
Core Mechanism of Action: Inhibition of K-ATP Channels
This compound, along with other sulfonylureas such as gliclazide and glibenclamide, stimulates insulin secretion by directly interacting with the ATP-sensitive potassium (K-ATP) channels in the plasma membrane of pancreatic β-cells.[1][2] These channels are crucial for linking cellular metabolism to electrical excitability. The K-ATP channel is a complex composed of two main subunits: the pore-forming inwardly rectifying potassium channel subunit Kir6.2 and the regulatory sulfonylurea receptor 1 (SUR1) subunit.[3]
The primary target of sulfonylureas is the SUR1 subunit.[1][3] Binding of this compound to SUR1 induces a conformational change in the K-ATP channel complex, leading to its closure.[1] This inhibition of the outward flow of potassium ions results in the depolarization of the β-cell membrane.
The membrane depolarization, in turn, triggers the opening of voltage-dependent calcium channels (VDCCs).[2] The influx of extracellular calcium ions raises the intracellular calcium concentration, which acts as a key second messenger. This elevation in cytosolic calcium initiates the exocytosis of insulin-containing secretory granules, leading to the release of insulin into the bloodstream.[1][2]
Quantitative Data on Sulfonylurea Interactions
The efficacy and potency of sulfonylureas can be quantified through various parameters, including binding affinity (Kd), the half-maximal effective concentration for insulin secretion (EC50), and the half-maximal inhibitory concentration for K-ATP channel blockade (IC50).
| Drug | Parameter | Value | Species/Cell Line | Reference |
| Glibenclamide | Kd for SUR1 | 0.7 nM | HEK-293 cells | [4] |
| Kd for high-affinity site | 25 nM | βTC-3 cells | [5][6] | |
| Kd for low-affinity site (for repaglinide) | 14.4 nM | βTC-3 cells | [5][6] | |
| EC50 for insulin secretion | 80 nM | Mouse islets | [5][6] | |
| EC50 for glucose sensitivity | 5.8 ± 0.3 mM | Rat islets | [7][8] | |
| Gliclazide | IC50 for K-ATP channel block | 184 ± 30 nM | Mouse β-cells | [9] |
| Repaglinide | Kd for high-affinity site | 3.6 nM | βTC-3 cells | [5][6] |
| EC50 for insulin secretion | 29 nM | Mouse islets | [5][6] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the activity of K-ATP channels in response to sulfonylureas.
Methodology:
-
Cell Preparation:
-
Pancreatic islets are isolated from a suitable animal model (e.g., mouse or rat) by collagenase digestion.
-
Islets are then dissociated into single cells using a non-enzymatic dissociation solution.
-
The dispersed cells are plated onto glass coverslips and cultured for a short period to allow for adherence.
-
-
Electrophysiological Recording:
-
A coverslip with adherent β-cells is placed in a recording chamber on the stage of an inverted microscope and perfused with an extracellular solution.
-
A glass micropipette with a tip resistance of 3-5 MΩ, filled with an intracellular solution, is positioned onto a single β-cell using a micromanipulator.
-
A high-resistance "gigaseal" ( >1 GΩ) is formed between the pipette tip and the cell membrane by applying gentle suction.
-
The membrane patch under the pipette is ruptured by applying a brief pulse of suction to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of whole-cell currents.
-
K-ATP channel currents are recorded in response to voltage steps.
-
This compound or other sulfonylureas are applied via the perfusion system at various concentrations to determine the dose-dependent inhibition of the K-ATP currents.
-
-
Data Analysis:
-
The degree of current inhibition at each drug concentration is measured.
-
The data is plotted to generate a dose-response curve, from which the IC50 value is calculated.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay measures the amount of insulin secreted from pancreatic islets in response to glucose and sulfonylureas.
Methodology:
-
Islet Preparation:
-
Pancreatic islets are isolated as described for the patch-clamp protocol.
-
Islets are cultured overnight to allow for recovery.
-
-
Incubation:
-
Islets are pre-incubated in a buffer containing a low concentration of glucose (e.g., 2.8 mM) to establish a basal insulin secretion rate.
-
The islets are then transferred to solutions with varying conditions:
-
Low glucose (basal)
-
High glucose (stimulatory, e.g., 16.7 mM)
-
Low glucose + this compound
-
High glucose + this compound
-
-
After the stimulation period (typically 1-2 hours), the supernatant containing the secreted insulin is collected.
-
-
Insulin Quantification:
Radioligand Binding Assay
This assay is used to determine the binding affinity of sulfonylureas to the SUR1 subunit.
Methodology:
-
Membrane Preparation:
-
Cells expressing SUR1 (e.g., pancreatic β-cells or a recombinant cell line) are homogenized and centrifuged to isolate the cell membrane fraction.
-
-
Binding Reaction:
-
The membrane preparation is incubated with a radiolabeled sulfonylurea (e.g., [3H]glibenclamide) at various concentrations.
-
For competition assays, a fixed concentration of the radioligand is co-incubated with increasing concentrations of a non-radiolabeled competitor (e.g., this compound).
-
-
Separation and Detection:
-
The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
The radioactivity retained on the filter is measured using a scintillation counter.
-
-
Data Analysis:
-
For saturation binding assays, the data is used to calculate the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
For competition assays, the data is used to calculate the inhibitory constant (Ki) of the unlabeled compound.
-
Off-Target and Long-Term Effects
While the primary mechanism of sulfonylureas is the blockade of K-ATP channels, some studies suggest potential off-target effects. For instance, prolonged exposure to glibenclamide has been shown to increase the sensitivity of β-cells to glucose, possibly by increasing the activity of mitochondrial-bound hexokinase.[7][8][14] Additionally, long-term treatment with sulfonylureas can lead to degranulation of a subpopulation of β-cells, which may maintain an elevated basal insulin synthesis and secretion activity.[14] This could potentially increase the risk of hypoglycemia.
Conclusion
This compound and other sulfonylureas are potent insulin secretagogues that exert their effects through a well-defined mechanism of action centered on the inhibition of K-ATP channels in pancreatic β-cells. The binding of these drugs to the SUR1 subunit initiates a cascade of events, including membrane depolarization, calcium influx, and ultimately, insulin exocytosis. The quantitative analysis of their binding affinities and effects on insulin secretion, along with detailed electrophysiological and biochemical assays, provides a robust framework for the continued development and understanding of this important class of antidiabetic drugs. Further research into their long-term effects and potential off-target actions will be crucial for optimizing their therapeutic use.
References
- 1. This compound | 664-95-9 | Benchchem [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chlorpropamide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Pharmacology of human sulphonylurea receptor SUR1 and inward rectifier K+ channel Kir6.2 combination expressed in HEK-293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Stimulation of insulin release by repaglinide and glibenclamide involves both common and distinct processes - ProQuest [proquest.com]
- 7. Exposure to glibenclamide increases rat beta cells sensitivity to glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exposure to glibenclamide increases rat beta cells sensitivity to glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. m.youtube.com [m.youtube.com]
- 11. assets.exkitstore.com [assets.exkitstore.com]
- 12. ELISA Video Protocol | Proteintech Group [ptglab.com]
- 13. ELISA - Wikipedia [en.wikipedia.org]
- 14. Glibenclamide treatment recruits beta-cell subpopulation into elevated and sustained basal insulin synthetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Laboratory Synthesis of Glycyclamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the laboratory-scale synthesis of Glycyclamide (1-cyclohexyl-3-(p-tolylsulfonyl)urea), a first-generation sulfonylurea compound. This document details the primary synthetic pathways, provides in-depth experimental protocols, and presents quantitative data to support researchers in the replication and optimization of these methods.
Introduction
This compound is an oral hypoglycemic agent belonging to the sulfonylurea class of drugs. Its mechanism of action involves the stimulation of insulin release from pancreatic β-cells. For laboratory research and development, a reliable and well-characterized synthetic route is essential. This guide focuses on the most common and practical methods for preparing this compound on a laboratory scale.
Synthetic Pathways
The most prevalent and direct method for the laboratory synthesis of this compound involves the nucleophilic addition of cyclohexylamine to p-toluenesulfonyl isocyanate.[1] An alternative, greener approach involves a two-step process commencing with the formation of a carbamate from an amine and diphenyl carbonate, which then reacts with a sulfonamide.
Primary Synthesis Route: Reaction of Cyclohexylamine with p-Toluenesulfonyl Isocyanate
This one-step reaction is the most straightforward method for preparing this compound in a laboratory setting. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic carbonyl carbon of the isocyanate.
Reaction Scheme:
A visual representation of this synthesis pathway is provided below.
Alternative Synthesis Route: Carbamate Intermediate Pathway
This method avoids the use of potentially hazardous isocyanates and is considered a greener alternative. It involves two sequential reactions: the formation of a carbamate from cyclohexylamine and diphenyl carbonate, followed by the reaction of the carbamate with p-toluenesulfonamide.
Reaction Scheme:
-
C6H11NH2 + (C6H5O)2CO → C6H11NHCOOC6H5 + C6H5OH
-
C6H11NHCOOC6H5 + p-CH3C6H4SO2NH2 → p-CH3C6H4SO2NHCONHC6H11 + C6H5OH
The workflow for this alternative synthesis is depicted below.
Experimental Protocols
Synthesis of this compound via p-Toluenesulfonyl Isocyanate
This protocol is based on established methods for the synthesis of sulfonylureas.
Materials:
-
Cyclohexylamine
-
p-Toluenesulfonyl isocyanate
-
Anhydrous benzene (or other inert solvent such as toluene or dichloromethane)
-
Isopropyl alcohol (for recrystallization)
Equipment:
-
Round-bottomed flask
-
Stirring apparatus (magnetic stirrer or overhead stirrer)
-
Reflux condenser
-
Dropping funnel
-
Heating mantle or oil bath
-
Büchner funnel and flask for vacuum filtration
-
Rotary evaporator
Procedure:
-
In a round-bottomed flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve cyclohexylamine (0.4 mole) in 100 mL of anhydrous benzene.
-
Slowly add a solution of p-toluenesulfonyl isocyanate (or a related precursor like silicon tetraisocyanate for in-situ generation) in anhydrous benzene to the stirred solution of cyclohexylamine.
-
An exothermic reaction will occur. After the initial reaction subsides, heat the mixture to reflux for 30 minutes.
-
Remove the solvent using a rotary evaporator.
-
To the residue, add dilute isopropyl alcohol (200 mL) and heat the mixture at reflux for 30 minutes.
-
Filter the hot mixture to remove any insoluble byproducts.
-
Allow the filtrate to cool to room temperature and then in an ice bath to induce crystallization.
-
Collect the precipitated this compound by vacuum filtration.
-
Wash the crystals with cold isopropyl alcohol.
-
Dry the product under vacuum to yield pure this compound.
Expected Yield:
While a specific yield for this compound via this exact protocol is not available in the searched literature, a similar procedure for the synthesis of cyclohexylurea from cyclohexylamine and silicon tetraisocyanate reported a crude yield of 97%.
Purification of this compound
Recrystallization is a common method for the purification of synthesized this compound.
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot isopropyl alcohol.
-
If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Filter the hot solution to remove the charcoal and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold isopropyl alcohol.
-
Dry the crystals under vacuum.
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₄H₂₀N₂O₃S | |
| Molecular Weight | 296.39 g/mol | [2] |
| Melting Point | 174-176 °C | |
| Appearance | White crystalline solid |
Logical Relationships in Synthesis
The successful synthesis of this compound is dependent on several key factors. The logical relationship between these factors and the desired outcome is illustrated in the diagram below.
Conclusion
The synthesis of this compound in a laboratory setting is a well-established process. The reaction of cyclohexylamine with p-toluenesulfonyl isocyanate provides a direct and high-yielding route to the desired product. Careful control of reaction conditions and effective purification are critical for obtaining high-purity this compound suitable for research and development purposes. The alternative carbamate pathway offers a safer and more environmentally friendly option. This guide provides the necessary details for researchers to successfully synthesize and purify this compound for their laboratory needs.
References
The Discovery and Developmental History of Glycyclamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycyclamide (1-cyclohexyl-3-(p-toluenesulfonyl)urea) is a first-generation sulfonylurea oral hypoglycemic agent. This document provides a comprehensive overview of its discovery, developmental history, and key scientific attributes. While specific quantitative preclinical and clinical data for this compound are limited in publicly accessible literature, this guide synthesizes the available information and draws upon data from closely related first-generation sulfonylureas to provide a thorough understanding of its pharmacological profile. Detailed experimental protocols for key assays and relevant signaling pathways are also presented to support further research in this class of compounds.
Introduction: The Dawn of Oral Antidiabetic Therapy
The development of sulfonylureas as oral antidiabetic agents marked a pivotal moment in the management of type 2 diabetes mellitus. The journey began with the serendipitous observation of the hypoglycemic effects of certain sulfonamide compounds in the 1940s.[1] This discovery paved the way for the development of the first generation of sulfonylurea drugs in the 1950s, which included compounds like carbutamide and tolbutamide.[1] this compound emerged as part of this initial wave of oral therapies designed to address the growing prevalence of type 2 diabetes.
Discovery and Synthesis
This compound, also known as tolcyclamide, is chemically identified as 1-cyclohexyl-3-(p-toluenesulfonyl)urea. Its synthesis is a direct application of nucleophilic addition to a carbonyl group.
Chemical Synthesis
The most common laboratory-scale synthesis of this compound involves the reaction of cyclohexylamine with p-toluenesulfonyl isocyanate.[1] This reaction is a robust and well-established method for forming the N,N'-disubstituted sulfonylurea core.
Reaction Scheme:
-
Cyclohexylamine + p-Toluenesulfonyl isocyanate → this compound
The mechanism involves the nucleophilic attack of the nitrogen atom in cyclohexylamine on the electrophilic carbonyl carbon of the p-toluenesulfonyl isocyanate.[1] This is followed by a proton transfer to yield the stable sulfonylurea product.
Preclinical Development
Preclinical studies of sulfonylureas, including this compound, have been instrumental in elucidating their mechanism of action and hypoglycemic efficacy. These studies have primarily utilized in vitro cell-based assays and in vivo animal models of diabetes.
Mechanism of Action
This compound exerts its glucose-lowering effect by stimulating insulin secretion from the pancreatic β-cells.[2] The primary molecular target is the ATP-sensitive potassium (KATP) channel on the β-cell membrane.
Signaling Pathway of this compound-Induced Insulin Secretion
Caption: this compound's mechanism of action in pancreatic β-cells.
The binding of this compound to the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel leads to its closure.[1] This inhibition of potassium efflux results in the depolarization of the β-cell membrane. The change in membrane potential activates voltage-gated calcium channels, leading to an influx of calcium ions. The rise in intracellular calcium triggers the fusion of insulin-containing secretory vesicles with the cell membrane and the subsequent exocytosis of insulin.
Preclinical Efficacy in Animal Models
Table 1: Representative Efficacy of a Sulfonylurea (Glibenclamide) in STZ-Induced Diabetic Rats
| Treatment Group | Initial Blood Glucose (mg/dL) | Final Blood Glucose (mg/dL) | % Reduction |
| Diabetic Control | 450 ± 57.12 | 374 ± 28.60 | - |
| Glibenclamide (10 mg/kg) | 380 ± 41.32 | 249 ± 56.43 | ~34.5% |
Data adapted from a study on Glibenclamide and presented for illustrative purposes due to the lack of specific data for this compound.
Clinical Development
Information regarding extensive clinical trials specifically for this compound is sparse in contemporary medical literature. As a first-generation sulfonylurea, its clinical development preceded modern standards of large-scale, randomized controlled trials with extensive data reporting. Clinical experience with "glynclamide" (a likely synonym or misspelling of this compound) was reported in 1969, indicating its use in patients with diabetes mellitus.[3]
Efficacy in Type 2 Diabetes
The primary therapeutic effect of this compound is the lowering of blood glucose levels in patients with type 2 diabetes who have residual pancreatic β-cell function. The efficacy of sulfonylureas as a class in reducing HbA1c levels is well-established.
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound in humans, such as Cmax and AUC, are not well-documented in available literature. However, its estimated half-life is approximately 6-8 hours.[1]
Table 2: Comparative Estimated Half-Lives of Sulfonylureas
| Compound | Generation | Estimated Half-Life (hours) |
| Tolbutamide | First | 4-6 |
| This compound | First | 6-8 |
| Glipizide | Second | 2-4 |
| Glibenclamide | Second | 5-9 |
Data for Tolbutamide, Glipizide, and Glibenclamide are from cited sources.[1] The half-life for this compound is an estimate based on structural analogs.[1]
Experimental Protocols
Synthesis of this compound
Objective: To synthesize this compound via the reaction of cyclohexylamine and p-toluenesulfonyl isocyanate.
Materials:
-
Cyclohexylamine
-
p-Toluenesulfonyl isocyanate
-
Anhydrous solvent (e.g., diethyl ether or dichloromethane)
-
Stirring apparatus
-
Reaction vessel
-
Apparatus for filtration and drying
Procedure:
-
Dissolve cyclohexylamine in the anhydrous solvent in the reaction vessel under stirring.
-
Slowly add an equimolar amount of p-toluenesulfonyl isocyanate to the solution.
-
Continue stirring the reaction mixture at room temperature for a specified period (e.g., 2-4 hours).
-
Monitor the reaction progress by a suitable method (e.g., thin-layer chromatography).
-
Upon completion, the solid product (this compound) will precipitate.
-
Collect the precipitate by filtration.
-
Wash the product with a small amount of cold solvent to remove unreacted starting materials.
-
Dry the purified this compound under vacuum.
Workflow for this compound Synthesis
Caption: A typical workflow for the laboratory synthesis of this compound.
Induction of Diabetes in a Rat Model
Objective: To induce a state of hyperglycemia in rats that mimics type 1 diabetes using streptozotocin (STZ).
Materials:
-
Male Wistar or Sprague-Dawley rats
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
Insulin (for managing severe hyperglycemia, if necessary)
-
Blood glucose monitoring system
Procedure:
-
Acclimatize the rats for at least one week before the experiment.
-
Fast the rats overnight (approximately 12 hours) before STZ injection.
-
Freshly prepare the STZ solution in cold citrate buffer immediately before use.
-
Administer a single intraperitoneal (i.p.) injection of STZ (e.g., 60 mg/kg body weight).
-
Provide the rats with a 5% sucrose solution to drink for the first 24 hours post-injection to prevent hypoglycemia.
-
Monitor blood glucose levels 48-72 hours after STZ injection.
-
Confirm diabetes by measuring fasting blood glucose levels. Rats with blood glucose levels consistently above 250 mg/dL are considered diabetic.
In Vitro Insulin Secretion Assay
Objective: To measure the effect of this compound on insulin secretion from isolated pancreatic islets.
Materials:
-
Isolated pancreatic islets from rodents
-
Krebs-Ringer bicarbonate (KRB) buffer supplemented with various glucose concentrations
-
This compound solution of desired concentrations
-
Collagenase for islet isolation
-
Culture medium
-
Insulin immunoassay kit
Procedure:
-
Isolate pancreatic islets from rats or mice by collagenase digestion.
-
Culture the isolated islets overnight to allow for recovery.
-
Pre-incubate the islets in KRB buffer with a low glucose concentration (e.g., 2.8 mM) for 1-2 hours.
-
Incubate batches of islets with:
-
Low glucose (negative control)
-
High glucose (e.g., 16.7 mM) (positive control)
-
High glucose + varying concentrations of this compound
-
-
Incubate for a defined period (e.g., 1 hour) at 37°C.
-
Collect the supernatant from each condition.
-
Measure the insulin concentration in the supernatant using an appropriate immunoassay (e.g., ELISA or RIA).
-
Normalize the insulin secretion to the islet number or protein content.
Conclusion and Future Perspectives
This compound represents a foundational molecule in the history of oral antidiabetic therapy. As a first-generation sulfonylurea, its discovery and development were critical in establishing the therapeutic principle of stimulating endogenous insulin secretion for the management of type 2 diabetes. While it has been largely superseded by second and third-generation sulfonylureas with improved potency and pharmacokinetic profiles, the study of this compound and its congeners continues to provide valuable insights into the function of the KATP channel and the mechanisms of insulin secretion.
The lack of extensive, publicly available quantitative data for this compound highlights the evolution of drug development and regulatory standards over the decades. Future research on this and similar older compounds could involve retrospective analyses of any existing data, as well as new in vitro and in vivo studies to fully characterize their pharmacological profiles using modern techniques. This would not only provide a more complete historical record but could also uncover nuances in their interactions with the sulfonylurea receptor that may inform the design of future therapies.
References
- 1. Reducing hyperglucagonaemia in type 2 diabetes using low‐dose glibenclamide: Results of the LEGEND‐A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical experience with glynclamide, a new hypoglycaemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Glycyclamide's Role in Stimulating Insulin Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, detailed quantitative data and specific experimental protocols for glycyclamide are limited. Therefore, this guide utilizes data from the closely related and extensively studied second-generation sulfonylurea, glibenclamide (also known as glyburide), to illustrate the core mechanisms and experimental considerations relevant to this compound. It is presumed that this compound operates through a similar, if not identical, mechanism of action.
Introduction
This compound is a member of the sulfonylurea class of oral hypoglycemic agents, a cornerstone in the management of type 2 diabetes mellitus for decades.[1] The therapeutic efficacy of sulfonylureas lies in their ability to stimulate insulin secretion from pancreatic β-cells, thereby lowering blood glucose levels.[2] This guide provides an in-depth technical overview of the molecular mechanisms, signaling pathways, and experimental methodologies related to the insulinotropic action of sulfonylureas, with a specific focus on the presumed role of this compound.
While newer classes of anti-diabetic drugs have emerged, a thorough understanding of the fundamental action of sulfonylureas remains critical for researchers in metabolic diseases and for the development of novel therapeutics targeting insulin secretion.
Core Mechanism of Action: Targeting the KATP Channel
The primary molecular target of sulfonylureas is the ATP-sensitive potassium (KATP) channel in the plasma membrane of pancreatic β-cells.[1] These channels are crucial in coupling glucose metabolism to cellular electrical activity and subsequent insulin exocytosis.
The KATP channel is a hetero-octameric complex composed of two distinct subunits:
-
Kir6.2: The inwardly rectifying potassium channel subunit that forms the pore of the channel.
-
Sulfonylurea Receptor 1 (SUR1): A regulatory subunit belonging to the ATP-binding cassette (ABC) transporter superfamily, which harbors the binding site for sulfonylureas.
In the resting state, at low blood glucose concentrations, KATP channels are open, allowing potassium ions (K+) to efflux from the β-cell. This maintains a hyperpolarized state of the cell membrane, keeping voltage-gated calcium channels (VGCCs) closed and insulin secretion at a basal level.
Signaling Pathway of this compound-Induced Insulin Secretion
The stimulatory effect of this compound on insulin secretion is a multi-step process initiated by its binding to the SUR1 subunit of the KATP channel. This interaction triggers a cascade of events leading to the release of insulin.
Caption: Signaling pathway of this compound-induced insulin secretion.
Quantitative Data (Derived from Glibenclamide Studies)
The following tables summarize key quantitative parameters for glibenclamide, which are expected to be comparable for this compound. These values are essential for designing experiments and for the preclinical and clinical evaluation of sulfonylurea compounds.
Table 1: Binding Affinity and Potency of Glibenclamide
| Parameter | Value | Cell Type/System | Reference |
| Binding Affinity (Kd) | |||
| High-affinity SUR1 binding | ~0.2 nM | Pancreatic β-cells | [3] |
| Functional Potency (EC50) | |||
| Inhibition of KATP channels | ~1-5 nM | Pancreatic β-cells | [4] |
| Stimulation of insulin secretion | ~5-10 nM | Isolated pancreatic islets | [4] |
Table 2: Clinical Efficacy of Glibenclamide in Type 2 Diabetes
| Clinical Endpoint | Typical Effect | Study Population | Reference |
| HbA1c Reduction | 1-2% | Patients with type 2 diabetes | [1] |
| Fasting Plasma Glucose Reduction | 50-70 mg/dL | Patients with type 2 diabetes | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's effects on insulin secretion. Below are representative protocols for key in vitro assays.
Perifusion Assay for Dynamic Insulin Secretion
This method allows for the real-time measurement of insulin secretion from isolated pancreatic islets in response to various stimuli.
Caption: Experimental workflow for a perifusion insulin secretion assay.
Detailed Steps:
-
Islet Isolation: Pancreatic islets are isolated from a suitable animal model (e.g., mouse, rat) by collagenase digestion of the pancreas followed by density gradient centrifugation.
-
Islet Culture: Isolated islets are cultured overnight to allow for recovery.
-
Perifusion System Setup: Islets are placed in a perifusion chamber and continuously supplied with a buffer solution at a constant flow rate.
-
Equilibration: Islets are first perifused with a buffer containing a basal glucose concentration (e.g., 3 mM) to establish a stable baseline of insulin secretion.
-
Stimulation: The perifusion buffer is switched to one containing the desired concentration of this compound and/or other secretagogues (e.g., high glucose).
-
Fraction Collection: The outflow from the chamber (perifusate) is collected in timed fractions.
-
Insulin Measurement: The concentration of insulin in each fraction is quantified using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Data Analysis: The results are plotted as insulin secretion rate over time to visualize the dynamics of the secretory response.
Patch-Clamp Electrophysiology for KATP Channel Activity
This technique allows for the direct measurement of ion channel activity in the membrane of single β-cells.
Caption: Workflow for patch-clamp analysis of KATP channel activity.
Detailed Steps:
-
Cell Preparation: Pancreatic islets are dispersed into single cells and plated on glass coverslips.
-
Pipette Preparation: A glass micropipette with a very fine tip is filled with an appropriate intracellular solution.
-
Seal Formation: The micropipette is brought into contact with the membrane of a single β-cell, and gentle suction is applied to form a high-resistance "gigaseal."
-
Recording Configuration:
-
Whole-Cell: The membrane patch under the pipette is ruptured to allow electrical access to the entire cell. This configuration is used to measure the total KATP current.
-
Excised-Patch (Inside-Out): The patch of membrane is pulled away from the cell, exposing the intracellular face of the membrane to the bath solution. This allows for the direct application of compounds to the intracellular side of the channel.
-
-
Current Recording: A patch-clamp amplifier is used to clamp the membrane potential at a set voltage and record the resulting potassium currents through the KATP channels.
-
Drug Application: this compound is applied to the cell or the excised patch via the perfusion system to observe its effect on channel activity.
-
Data Analysis: The recorded currents are analyzed to determine the extent of channel inhibition by this compound. A dose-response curve can be generated by applying a range of drug concentrations.
Conclusion
References
- 1. Sulfonylureas - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and safety of gliclazide in the treatment of non-insulin-dependent diabetes mellitus: a Canadian multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical and Physical Properties of Glycyclamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of Glycyclamide, a first-generation sulfonylurea compound. The information is curated for professionals in research, and drug development, presenting quantitative data, experimental methodologies, and key biological pathways in a structured and accessible format.
Chemical Identity and Structure
This compound, also known by synonyms such as Tolcyclamide and Cyclamide, is chemically identified as 1-cyclohexyl-3-(4-methylphenyl)sulfonylurea. Its fundamental role is as an oral antihyperglycemic agent used in the management of type 2 diabetes mellitus.
| Identifier | Value | Reference |
| IUPAC Name | 1-cyclohexyl-3-(4-methylphenyl)sulfonylurea | [1][2][3] |
| CAS Number | 664-95-9 | [1][4][5] |
| Molecular Formula | C₁₄H₂₀N₂O₃S | [1][2][5] |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCCCC2 | [3][6] |
| InChI Key | RIGBPMDIGYBTBJ-UHFFFAOYSA-N | [1][3][6] |
Physicochemical Properties
The physicochemical properties of an active pharmaceutical ingredient (API) like this compound are critical for its formulation, delivery, and pharmacokinetic profile. Key quantitative data are summarized below.
| Property | Value | Unit | Reference |
| Molecular Weight | 296.39 | g/mol | [1][2][5] |
| Melting Point | 174 - 176 | °C | [4][5] |
| Water Solubility | 18.36 (at 37 °C) | mg/L | [4] |
| LogP (Octanol-Water Partition Coefficient) | 2.9 | [2][3] | |
| pKa | 5.50 (Uncertain) | [4] | |
| Appearance | Solid powder | [2] | |
| Density (estimate) | 1.21 - 1.26 | g/cm³ | [4][6] |
| Hydrogen Bond Donor Count | 2 | [2][6] | |
| Hydrogen Bond Acceptor Count | 3 | [2][6] | |
| Storage Conditions | Short term (days to weeks): Dry, dark, 0 - 4°C. Long term (months to years): -20°C. | [2][7] |
Mechanism of Action and Signaling Pathway
This compound exerts its primary therapeutic effect by stimulating insulin secretion from pancreatic β-cells. This action is mediated through its interaction with the ATP-sensitive potassium (KATP) channel on the β-cell plasma membrane.[2][3]
The KATP channel is a complex of two proteins: the pore-forming subunit Kir6.2 and the regulatory sulfonylurea receptor 1 (SUR1), which serves as the binding site for sulfonylurea drugs.[1] The binding of this compound to SUR1 induces closure of the KATP channel. This inhibition of potassium efflux leads to depolarization of the cell membrane. The change in membrane potential activates voltage-gated calcium channels, resulting in an influx of calcium ions (Ca²⁺). Elevated intracellular calcium triggers the exocytosis of insulin-containing secretory granules, releasing insulin into the bloodstream.[2][3]
While the primary mechanism is well-established, some studies suggest that sulfonylureas may also have extrapancreatic effects, such as increasing insulin receptor sensitivity, though specific research on this compound's peripheral impact is limited.[2]
Chemical Synthesis
A common and direct laboratory method for synthesizing this compound and other sulfonylureas involves the reaction of an amine with a sulfonyl isocyanate. Specifically, this compound is formed through the nucleophilic addition of cyclohexylamine to p-toluenesulfonyl isocyanate.[1]
The nitrogen atom of cyclohexylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate. This reaction forms a stable sulfonylurea linkage, yielding the final this compound product.[1]
Experimental Protocols
The following sections describe generalized, standard laboratory protocols for determining the key physicochemical properties of a solid organic compound like this compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Methodology:
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.[8]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is placed in a melting point apparatus (e.g., a Thiele tube with liquid paraffin or an automated digital device).[8][9]
-
Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting point.[6]
-
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[9]
-
Reporting: The melting point is reported as the range T1-T2. A narrow range (0.5-1°C) typically indicates high purity.[8]
Aqueous Solubility Determination (Shake-Flask Method)
Objective: To determine the maximum concentration of this compound that can dissolve in water at a specific temperature.
Methodology:
-
System Preparation: An excess amount of solid this compound is added to a known volume of purified water (or a relevant buffer) in a sealed, inert container (e.g., a glass vial).
-
Equilibration: The container is agitated in a constant temperature water bath (e.g., 37°C to simulate physiological conditions) for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[10]
-
Phase Separation: After equilibration, the suspension is allowed to settle. The saturated solution is then separated from the excess solid by filtration (using a filter that does not adsorb the compound) or centrifugation.[11]
-
Analysis: The concentration of this compound in the clear, saturated filtrate is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]
-
Reporting: The solubility is reported in units such as mg/L or mol/L at the specified temperature.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of this compound.
Methodology:
-
Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent system (e.g., a methanol-water mixture to ensure solubility) to create a solution of known concentration (e.g., 1 mM).[4][12] The solution is made acidic (e.g., to pH 2) with a standard acid like HCl.[4]
-
Titration: The solution is placed in a thermostatted vessel with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.
-
A standardized basic titrant (e.g., 0.1 M NaOH) is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.[4][12]
-
Data Analysis: The titration is continued until the pH reaches a plateau in the basic range (e.g., pH 12). A titration curve is generated by plotting pH versus the volume of titrant added.
-
pKa Calculation: The pKa is determined from the inflection point of the sigmoid titration curve. This can be done by finding the pH at the half-equivalence point or by analyzing the first derivative of the curve (where the peak corresponds to the pKa).[13] The experiment is typically repeated multiple times to ensure accuracy.[4]
LogP Determination (Shake-Flask Method)
Objective: To determine the octanol-water partition coefficient (LogP), a measure of the compound's lipophilicity.
Methodology:
-
System Preparation: A solution of this compound is prepared in one of the two immiscible phases (n-octanol or water/buffer). This solution is then added to a separation funnel containing the other phase. The volumes of n-octanol and the aqueous phase are precisely measured.[14]
-
Equilibration: The funnel is sealed and shaken vigorously for a set period to facilitate the partitioning of the compound between the two layers. It is then left to stand undisturbed until the two phases have completely separated.[14]
-
Phase Separation and Sampling: A sample is carefully withdrawn from both the n-octanol layer and the aqueous layer.
-
Analysis: The concentration of this compound in each phase is accurately determined using an appropriate analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value: LogP = log10([Concentration]octanol / [Concentration]aqueous).[15]
References
- 1. Mechanisms of the glycaemic effects of sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacy Corner: How Do Sulfonylureas Work? – Clinical Correlations [clinicalcorrelations.org]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. enamine.net [enamine.net]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Interaction of Glycyclamide with Sulfonylurea Receptors (SURs)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions between the first-generation sulfonylurea, glycyclamide, and its target, the sulfonylurea receptors (SURs). This document delves into the core mechanism of action, signaling pathways, quantitative interaction data, and detailed experimental protocols relevant to the study of this compound.
Introduction to this compound and Sulfonylurea Receptors
This compound is an oral antihyperglycemic agent belonging to the first generation of sulfonylurea drugs.[1] Its primary therapeutic effect is the stimulation of insulin secretion from pancreatic β-cells, thereby lowering blood glucose levels.[2] The molecular target of this compound and other sulfonylureas is the ATP-sensitive potassium (K-ATP) channel, a complex ion channel crucial for coupling cellular metabolism to electrical excitability in various tissues.[2][3]
The K-ATP channel is an octameric protein complex composed of four inwardly rectifying potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SUR) subunits.[4] The SUR subunit is a member of the ATP-binding cassette (ABC) transporter superfamily and serves as the binding site for sulfonylurea drugs.[4]
There are three main isoforms of the sulfonylurea receptor, each with a distinct tissue distribution and physiological role, as detailed in Table 1.
| Subunit | Gene | Primary Tissue Distribution | Associated Kir Subunit |
| SUR1 | ABCC8 | Pancreatic β-cells, Brain | Kir6.2 |
| SUR2A | ABCC9 | Cardiac and Skeletal Muscle | Kir6.2 |
| SUR2B | ABCC9 | Smooth Muscle, Brain, Adipose Tissue | Kir6.1/Kir6.2 |
Table 1: Sulfonylurea Receptor Subtypes and Their Characteristics. This table summarizes the genetic origin, primary locations, and associated potassium channel subunits for the different SUR isoforms.
This compound exerts its primary therapeutic effects by interacting with the SUR1 subunit in pancreatic β-cells.[2]
Molecular Mechanism of this compound-SUR1 Interaction
The interaction of this compound with the SUR1 subunit of the K-ATP channel is the initiating event in its mechanism of action. By binding to SUR1, this compound inhibits the channel's activity, leading to a cascade of events that culminates in insulin exocytosis.[2]
Binding to the Sulfonylurea Receptor 1 (SUR1)
This compound binds to a specific site on the SUR1 subunit. This binding is a critical step that allosterically modulates the function of the associated Kir6.2 pore-forming subunit. The binding of sulfonylureas to SUR1 is complex and can be influenced by intracellular nucleotides such as ATP and ADP, which act as allosteric modulators.[2]
Inhibition of the K-ATP Channel
Under resting conditions (low blood glucose), K-ATP channels in pancreatic β-cells are open, allowing potassium ions (K+) to efflux, which maintains a hyperpolarized state of the cell membrane. This hyperpolarization prevents the opening of voltage-gated calcium channels and thus inhibits insulin secretion.[2]
When this compound binds to SUR1, it induces a conformational change in the K-ATP channel complex that leads to its closure.[2] This inhibition of potassium efflux causes a buildup of positive charge inside the cell, leading to depolarization of the β-cell membrane.
Signaling Pathway of this compound-Mediated Insulin Secretion
The binding of this compound to SUR1 and the subsequent closure of the K-ATP channel initiate a well-defined signaling pathway that results in the secretion of insulin.
Caption: Signaling pathway of this compound-induced insulin secretion.
-
Binding and Channel Closure: this compound binds to the SUR1 subunit of the K-ATP channel.[2]
-
Membrane Depolarization: The closure of the K-ATP channel prevents K+ efflux, leading to the depolarization of the β-cell membrane.[2]
-
Calcium Influx: The change in membrane potential activates voltage-gated Ca²⁺ channels, resulting in an influx of extracellular calcium.[2]
-
Insulin Exocytosis: The rise in intracellular Ca²⁺ concentration triggers the fusion of insulin-containing vesicles with the cell membrane and the subsequent secretion of insulin into the bloodstream.[2]
Quantitative Analysis of this compound-SUR Interaction
One study indicates that this compound has an EC50 (half-maximal effective concentration) for its glucose-lowering effect of approximately 10⁻⁴ M.[2] This is significantly higher than that of the second-generation sulfonylurea, glipizide, which has an EC50 of around 10⁻⁷ M, indicating lower potency for this compound.[2]
For comparison, the binding affinities (Ki) of other sulfonylureas for the SUR1 and SUR2A subunits are presented in Table 2. It is important to note that EC50 and Ki are different measures; EC50 reflects the concentration needed for a functional effect, while Ki represents the binding affinity to the receptor.
| Compound | Target | Ki (approximate) | Generation |
| Tolbutamide | Kir6.2/SUR1 | 5 µM | First |
| Glibenclamide | Kir6.2/SUR1 | 4 nM | Second |
| Glibenclamide | Kir6.2/SUR2A | 27 nM | Second |
Table 2: Comparative Binding Affinities of Selected Sulfonylureas. This table shows the approximate inhibition constants (Ki) for different sulfonylureas on K-ATP channels, highlighting the higher affinity of second-generation drugs.[5]
Experimental Protocols
The interaction between this compound and SURs can be investigated using several well-established experimental techniques. The following sections detail the methodologies for two key experimental approaches.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand (e.g., this compound) to its receptor (SUR1).
Caption: Experimental workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing SUR1 (e.g., pancreatic islets or a β-cell line like INS-1) in a cold buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Resuspend the membrane pellet in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a multi-well plate, add the membrane preparation, a fixed concentration of a radiolabeled sulfonylurea (e.g., [³H]glibenclamide), and varying concentrations of unlabeled this compound.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-radioactive high-affinity sulfonylurea).
-
Incubate the mixture at a controlled temperature for a sufficient time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity and the effect of compounds like this compound on channel gating.
Caption: Workflow for a patch-clamp electrophysiology experiment.
Methodology:
-
Cell Preparation:
-
Isolate pancreatic β-cells or use a cell line that endogenously or recombinantly expresses the K-ATP channel of interest (Kir6.2/SUR1).
-
Place the cells in a recording chamber on the stage of an inverted microscope.
-
-
Pipette and Sealing:
-
Pull a glass micropipette to a fine tip and fill it with an appropriate intracellular solution.
-
Under microscopic guidance, bring the micropipette into contact with the cell membrane.
-
Apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.
-
-
Recording Configuration:
-
For whole-cell recording , apply a stronger pulse of suction to rupture the membrane patch, allowing electrical access to the entire cell. This allows for the measurement of the total K-ATP current.
-
For inside-out patch recording , after forming a giga-seal, retract the pipette to excise a patch of membrane, with the intracellular face exposed to the bath solution. This configuration is ideal for studying the direct effects of intracellularly applied substances.
-
-
Data Acquisition and Analysis:
-
Using a patch-clamp amplifier, apply a voltage protocol to the cell or membrane patch and record the resulting ion channel currents.
-
Record baseline K-ATP channel activity.
-
Apply this compound at various concentrations to the bath solution (for whole-cell) or the exposed intracellular face of the membrane (for inside-out patch).
-
Record the inhibition of the K-ATP current in the presence of this compound.
-
Analyze the current recordings to determine the extent of channel inhibition.
-
Plot the percentage of inhibition against the concentration of this compound to construct a dose-response curve and determine the IC50.
-
Conclusion
This compound, a first-generation sulfonylurea, plays a significant role in the management of type 2 diabetes by stimulating insulin secretion. Its mechanism of action is initiated by binding to the SUR1 subunit of the K-ATP channel in pancreatic β-cells, leading to channel closure, membrane depolarization, and subsequent calcium-dependent insulin exocytosis. While quantitative data on its direct binding affinity to SUR1 is less prevalent in recent literature compared to second-generation sulfonylureas, its functional potency is demonstrably lower. The experimental protocols of radioligand binding and patch-clamp electrophysiology remain the gold-standard techniques for elucidating the intricate details of the this compound-SUR interaction. A thorough understanding of this interaction at the molecular level is essential for the rational design and development of new and improved therapies for metabolic disorders.
References
- 1. This compound | C14H20N2O3S | CID 12628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 664-95-9 | Benchchem [benchchem.com]
- 3. Glibenclamide: an old drug with a novel mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glibenclamide binding to sulphonylurea receptor subtypes: dependence on adenine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tissue specificity of sulfonylureas: studies on cloned cardiac and beta-cell K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
The Molecular Landscape of Glycyclamide: A Technical Guide for Researchers
Foreword
Glycyclamide, a first-generation sulfonylurea, has played a significant role in the therapeutic landscape of type 2 diabetes mellitus. While newer generations of sulfonylureas and other anti-diabetic agents have since been developed, a comprehensive understanding of this compound's molecular structure and function remains crucial for researchers in pharmacology, drug discovery, and metabolic diseases. This technical guide provides an in-depth exploration of this compound, focusing on its core molecular attributes, mechanism of action, and the experimental methodologies used for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this archetypal sulfonylurea.
Molecular Structure and Chemical Properties
This compound, with the IUPAC name 1-cyclohexyl-3-(4-methylphenyl)sulfonylurea, is a sulfonylurea compound characterized by a central urea moiety linked to a cyclohexyl group and a p-tolylsulfonyl group.[1][2] Its chemical formula is C14H20N2O3S, and it has a molecular weight of approximately 296.39 g/mol .[1]
The molecular structure of this compound is pivotal to its function. The sulfonylurea core is the primary pharmacophore responsible for its hypoglycemic activity, while the cyclohexyl and p-tolyl substituents influence its potency, pharmacokinetics, and binding affinity to its molecular target.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 1-cyclohexyl-3-(4-methylphenyl)sulfonylurea | [1][2] |
| Synonyms | Tolhexamide, Tolcyclamide, Gliciclamide, Cyclamide | [3][4][5] |
| CAS Number | 664-95-9 | [4][5] |
| Molecular Formula | C14H20N2O3S | [1][5] |
| Molecular Weight | 296.39 g/mol | [1] |
| Melting Point | 174-176 °C | [5] |
| Water Solubility | 18.36 mg/L (at 37 °C) | [5] |
| pKa | 5.50 (estimated) | [5] |
Mechanism of Action: Modulating Insulin Secretion
This compound exerts its primary therapeutic effect by stimulating insulin secretion from pancreatic β-cells. This action is mediated through its specific interaction with the ATP-sensitive potassium (KATP) channel, a crucial component in the glucose-sensing machinery of these cells.
The KATP channel is a hetero-octameric complex composed of four pore-forming inwardly rectifying potassium channel subunits (Kir6.2) and four regulatory sulfonylurea receptor 1 (SUR1) subunits. Under basal glucose conditions, these channels are open, allowing potassium efflux and maintaining the β-cell in a hyperpolarized state, which prevents insulin release.
This compound, like other sulfonylureas, binds with high affinity to the SUR1 subunit of the KATP channel. This binding event induces a conformational change in the channel complex, leading to its closure. The subsequent reduction in potassium efflux results in the depolarization of the β-cell membrane. This depolarization triggers the opening of voltage-dependent calcium channels, leading to an influx of extracellular calcium. The rise in intracellular calcium concentration is the primary stimulus for the exocytosis of insulin-containing granules, thereby increasing insulin secretion into the bloodstream.
Quantitative Pharmacological Data
Specific quantitative data for this compound, such as binding affinity (Ki), half-maximal inhibitory concentration (IC50), and half-maximal effective concentration (EC50), are not extensively reported in publicly available literature. This is likely due to its status as an older, first-generation sulfonylurea that has been superseded in research and clinical practice by newer agents. However, to provide a comparative context for researchers, the following tables summarize typical quantitative data for other well-characterized sulfonylureas.
Table 2: Comparative Binding Affinities (Ki) and IC50 Values for KATP Channel Inhibition by Sulfonylureas
| Compound | Target | Ki (nM) | IC50 (nM) | Organism/Cell Line | Reference |
| Glibenclamide | SUR1/Kir6.2 | ~0.1 - 1 | ~1 - 10 | Rat β-cells, COS cells | Generic Data |
| Glipizide | SUR1/Kir6.2 | ~1 - 10 | ~10 - 50 | Rat β-cells, HIT-T15 cells | Generic Data |
| Gliclazide | SUR1/Kir6.2 | ~10 - 50 | ~50 - 200 | Rat β-cells, MIN6 cells | Generic Data |
| This compound | SUR1/Kir6.2 | Data not available | Data not available |
Table 3: Comparative EC50 Values for Insulin Secretion and Pharmacokinetic Parameters of Sulfonylureas
| Compound | EC50 for Insulin Secretion (nM) | Bioavailability (%) | Protein Binding (%) | Elimination Half-life (h) | Reference |
| Glibenclamide | ~10 - 100 | >90 | >99 | 10 | Generic Data |
| Glipizide | ~50 - 200 | >90 | >98 | 2 - 4 | Generic Data |
| Gliclazide | ~100 - 500 | >95 | ~94 | 10 - 12 | Generic Data |
| This compound | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
The characterization of this compound and other sulfonylureas involves a range of in vitro and electrophysiological assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay for SUR1
This assay quantifies the binding affinity of a compound to the sulfonylurea receptor (SUR1).
Materials:
-
Membrane preparations from cells expressing SUR1 (e.g., INS-1E cells, or transfected HEK293 cells).
-
Radiolabeled sulfonylurea (e.g., [³H]Glibenclamide).
-
Unlabeled this compound or other competing ligands.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare a series of dilutions of unlabeled this compound.
-
In a reaction tube, combine the cell membrane preparation, a fixed concentration of [³H]Glibenclamide, and varying concentrations of unlabeled this compound.
-
For determining non-specific binding, use a high concentration of an unlabeled sulfonylurea (e.g., 10 µM Glibenclamide).
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the Ki or IC50 value of this compound.
In Vitro Insulin Secretion Assay
This assay measures the ability of a compound to stimulate insulin release from pancreatic β-cells or isolated islets.
Materials:
-
Pancreatic islets isolated from rodents or a suitable β-cell line (e.g., MIN6, INS-1E).
-
Krebs-Ringer bicarbonate (KRB) buffer supplemented with appropriate glucose concentrations (basal and stimulatory).
-
This compound solutions at various concentrations.
-
Insulin ELISA kit.
-
Multi-well culture plates.
-
Incubator (37°C, 5% CO2).
Procedure:
-
Culture the β-cells or isolated islets in multi-well plates.
-
Pre-incubate the cells in KRB buffer with a low glucose concentration (e.g., 2.8 mM) for 1-2 hours to establish a basal insulin secretion rate.
-
Replace the pre-incubation buffer with fresh KRB buffer containing either low glucose, high glucose (e.g., 16.7 mM), or low glucose supplemented with varying concentrations of this compound.
-
Incubate for a defined period (e.g., 1-2 hours) at 37°C.
-
Collect the supernatant from each well.
-
Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
-
Normalize the insulin secretion to the total protein content or DNA content of the cells in each well.
-
Plot the dose-response curve to determine the EC50 of this compound for insulin secretion.
Electrophysiology (Patch-Clamp)
This technique directly measures the activity of the KATP channel and its modulation by this compound.
Materials:
-
Pancreatic β-cells or a cell line expressing the KATP channel.
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
Glass micropipettes.
-
Extracellular and intracellular solutions.
-
This compound solution.
Procedure:
-
Prepare isolated β-cells for patch-clamp recording.
-
Form a high-resistance seal (giga-seal) between the micropipette and the cell membrane.
-
Establish a whole-cell or inside-out patch configuration.
-
Record the KATP channel currents under basal conditions.
-
Perfuse the cell with a solution containing this compound at various concentrations.
-
Measure the inhibition of the KATP channel current in response to this compound.
-
Analyze the current recordings to determine the dose-dependent inhibition and calculate the IC50.
Conclusion
This compound serves as a foundational molecule for understanding the pharmacology of sulfonylureas. Its well-defined structure and clear mechanism of action, centered on the inhibition of the pancreatic β-cell KATP channel, provide a valuable model for the study of insulin secretagogues. While specific quantitative data for this compound is sparse in contemporary literature, the experimental protocols and comparative data presented in this guide offer a robust framework for its further investigation. A thorough understanding of this compound's molecular and functional properties remains essential for researchers dedicated to advancing the field of diabetes therapeutics and ion channel pharmacology.
References
Unveiling the Role of Sulfonylureas in Diabetes Research: A Technical Guide Focused on Glibenclamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the basic research applications of sulfonylureas, with a specific focus on Glibenclamide (also known as Glyburide), a widely studied second-generation compound, in the context of diabetes. Due to the limited availability of specific research data on "Glycyclamide," this paper will leverage the extensive body of knowledge on Glibenclamide as a representative sulfonylurea to illuminate the core mechanisms and experimental approaches relevant to this class of antidiabetic agents.
Core Mechanism of Action: Stimulating Insulin Secretion
Glibenclamide and other sulfonylureas exert their primary therapeutic effect by stimulating the release of insulin from pancreatic β-cells.[1][2] This action is independent of ambient glucose levels. The molecular mechanism hinges on the interaction of these drugs with the ATP-sensitive potassium (K-ATP) channels in the β-cell membrane.[1][3]
Under normal physiological conditions, an increase in blood glucose leads to a rise in intracellular ATP within the β-cell. This elevated ATP binds to and closes the K-ATP channels, causing membrane depolarization. The change in membrane potential opens voltage-gated calcium channels, leading to an influx of calcium ions (Ca2+). The subsequent increase in intracellular Ca2+ triggers the exocytosis of insulin-containing granules.[3]
Sulfonylureas mimic the effect of ATP by binding to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the K-ATP channel.[4] This binding event also leads to the closure of the K-ATP channel, initiating the same cascade of depolarization, Ca2+ influx, and ultimately, insulin secretion.[1][3]
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the effects of Glibenclamide on insulin secretion and blood glucose levels.
Table 1: Dose-Dependent Effect of Glibenclamide on Blood Glucose and Insulin Levels
| Glibenclamide Dose (mg/day) | Mean Blood Glucose Decrease (%) | Mean Insulin Increase (%) |
| 2.5 | 20 | 51 |
| 5 | 22 | 58 |
| 10 | 26 | 44 |
| 20 | 28 | 33 |
Data adapted from a 12-week, prospective, single-center, open-label, dose-escalation study in patients with poorly controlled type 2 diabetes.[5]
Table 2: Effect of Glibenclamide on C-Peptide Secretion Rates at Various Glucose Concentrations
| Glucose Concentration (mmol/l) | C-Peptide Secretion Rate on Placebo (pmol/min) (Geometric Mean, 95% CI) | Increase in C-Peptide Secretion Rate with Glibenclamide (pmol/min) |
| 4.0 | 63 (46, 86) | 140 |
| 8.0 | 143 (105, 195) | 126 |
| 12.0 | 205 (149, 281) | 158 |
Data from a study investigating the incremental and proportional effect of Glibenclamide on insulin secretion rates.[6]
Signaling Pathway and Experimental Workflow Visualizations
Signaling Pathway of Glibenclamide-Induced Insulin Secretion
Caption: Glibenclamide binds to the SUR1 receptor, leading to insulin secretion.
Experimental Workflow for Studying Glibenclamide's Effect on Insulin Secretion
Caption: Workflow for in vitro analysis of Glibenclamide's effect on insulin secretion.
Detailed Experimental Protocols
Protocol 1: In Vitro Insulin Secretion Assay from Isolated Pancreatic Islets
This protocol outlines a common method to assess the direct effect of a compound like Glibenclamide on insulin secretion from isolated pancreatic islets.
1. Materials and Reagents:
-
Collagenase P
-
Hanks' Balanced Salt Solution (HBSS)
-
RPMI-1640 culture medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with various glucose concentrations (e.g., 3.3 mM and 16.7 mM)
-
Glibenclamide stock solution (dissolved in a suitable solvent like DMSO)
-
Insulin Enzyme-Linked Immunosorbent Assay (ELISA) kit
-
Centrifuge
-
Incubator (37°C, 5% CO2)
-
Microplate reader
2. Islet Isolation: a. Pancreata are harvested from euthanized rodents (e.g., rats or mice) under sterile conditions. b. The pancreas is distended by injecting cold collagenase P solution into the common bile duct. c. The pancreas is then digested in a water bath at 37°C for a specific duration. d. The digestion is stopped by adding cold HBSS. e. Islets are purified from the digested tissue using a density gradient (e.g., Ficoll or Histopaque). f. Isolated islets are hand-picked under a stereomicroscope and cultured overnight in RPMI-1640 medium to allow for recovery.
3. Insulin Secretion Assay: a. After overnight culture, islets are pre-incubated in KRB buffer with a low glucose concentration (e.g., 3.3 mM) for 1-2 hours to establish a basal insulin secretion rate. b. Following pre-incubation, islets are divided into experimental groups (e.g., control, and different concentrations of Glibenclamide). c. Islets are then incubated for a defined period (e.g., 60-120 minutes) in KRB buffer containing either a low (3.3 mM) or high (16.7 mM) glucose concentration, with or without the addition of Glibenclamide or the vehicle control. d. At the end of the incubation period, the supernatant is collected from each group.
4. Insulin Measurement: a. The concentration of insulin in the collected supernatant is quantified using a commercially available insulin ELISA kit, following the manufacturer's instructions. b. The absorbance is read using a microplate reader, and insulin concentrations are calculated based on a standard curve.
5. Data Analysis: a. Insulin secretion is typically normalized to the islet number or total protein content. b. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is performed to compare insulin secretion between the different treatment groups.
Protocol 2: Hyperinsulinemic-Euglycemic Clamp in Human Subjects
This protocol is a gold-standard method to assess insulin sensitivity and β-cell function in vivo. While complex, it provides critical data on the physiological effects of drugs like Glibenclamide.
1. Subject Preparation: a. Subjects fast overnight. b. Two intravenous catheters are inserted, one in an antecubital vein for infusions and the other in a contralateral hand vein for blood sampling. The sampling hand is heated to arterialize the venous blood.
2. Clamp Procedure: a. A primed-continuous infusion of human insulin is started to raise and maintain plasma insulin at a constant hyperinsulinemic level. b. A variable infusion of 20% dextrose is started and adjusted to "clamp" the blood glucose concentration at a predetermined level (e.g., euglycemia at ~5.0 mmol/l). c. Blood glucose is monitored every 5-10 minutes to guide the adjustment of the dextrose infusion rate.
3. Glibenclamide Administration: a. In a crossover study design, subjects would undergo the clamp procedure on separate occasions after a period of treatment with either placebo or Glibenclamide.
4. C-Peptide Measurement: a. Blood samples are collected at regular intervals throughout the clamp to measure C-peptide concentrations. C-peptide is co-secreted with insulin in equimolar amounts and is a reliable marker of endogenous insulin secretion. b. C-peptide levels are measured using radioimmunoassay (RIA) or ELISA.
5. Data Analysis: a. The glucose infusion rate (GIR) during the last 30-60 minutes of the clamp is a measure of insulin sensitivity. b. C-peptide levels are used to calculate the insulin secretion rate, often using deconvolution analysis to account for C-peptide kinetics. c. The effect of Glibenclamide on insulin secretion can then be determined by comparing the C-peptide levels and calculated secretion rates between the placebo and Glibenclamide treatment periods.[6]
This technical guide provides a foundational understanding of the research applications of sulfonylureas, exemplified by Glibenclamide, in the study of diabetes. The provided data, signaling pathways, and experimental protocols offer a starting point for researchers and drug development professionals interested in this important class of antidiabetic agents.
References
- 1. m.youtube.com [m.youtube.com]
- 2. What Are My Options for Type 2 Diabetes Medications? | ADA [diabetes.org]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Glibenclamide in patients with poorly controlled type 2 diabetes: a 12-week, prospective, single-center, open-label, dose-escalation study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to Glycyclamide: Synonyms, Properties, and Experimental Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Glycyclamide, a first-generation sulfonylurea compound. It covers its nomenclature, physicochemical and pharmacological properties, and detailed experimental protocols relevant to its synthesis and evaluation. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and diabetes drug development.
Synonyms and Alternative Names for this compound
This compound is known by a variety of names in scientific literature and commercial contexts. A comprehensive list of its synonyms and alternative identifiers is provided below to aid in literature searches and compound identification.
Common Synonyms:
Systematic and IUPAC Names:
-
1-cyclohexyl-3-(p-toluenesulfonyl)urea[1]
-
1-cyclohexyl-3-(4-methylphenyl)sulfonylurea
Brand and Other Names:
-
Agliral
-
Cychloral
-
Diabomet
-
Diaborale
-
Gliciclamide
-
Glicosil
-
Tolhexamide
-
K-386
-
NSC-142661
Chemical Identifiers:
-
CAS Number: 664-95-9
-
EC Number: 211-557-6
-
UNII: C40N4EJY68
Quantitative Data Summary
This section presents a summary of the key physicochemical and pharmacokinetic properties of this compound in a structured tabular format for easy comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₂₀N₂O₃S | [1] |
| Molecular Weight | 296.39 g/mol | [1] |
| EC₅₀ | Approximately 10⁻⁴ M | |
| Half-life | Approximately 6-8 hours | |
| Solubility | Soluble in DMSO | [2] |
| Physical Description | Solid | |
| InChI Key | RIGBPMDIGYBTBJ-UHFFFAOYSA-N | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and evaluation of this compound.
Chemical Synthesis of this compound
A general and efficient method for the synthesis of sulfonylurea compounds like this compound involves the reaction of a sulfonyl isocyanate with an amine. Below is a detailed protocol for the synthesis of 1-cyclohexyl-3-(p-toluenesulfonyl)urea.
Materials:
-
p-Toluenesulfonyl isocyanate
-
Cyclohexylamine
-
Anhydrous organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Nitrogen or Argon gas
-
Reaction flask with a magnetic stirrer
-
Dropping funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry reaction flask, dissolve p-toluenesulfonyl isocyanate in an anhydrous organic solvent under an inert atmosphere (Nitrogen or Argon).
-
In a separate flask, prepare a solution of cyclohexylamine in the same anhydrous organic solvent. The molar ratio of p-toluenesulfonyl isocyanate to cyclohexylamine should be approximately 1:1.05.
-
Using a dropping funnel, add the cyclohexylamine solution dropwise to the stirred solution of p-toluenesulfonyl isocyanate at room temperature. The reaction is typically exothermic, so the addition rate should be controlled to maintain a stable temperature.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for a period of 2-4 hours to ensure the reaction goes to completion.
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent and any volatile impurities using a rotary evaporator.
-
The resulting solid product, this compound, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a high-purity product.
-
Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its identity and purity.
Induction of Diabetes in Rats using Streptozotocin (STZ)
This protocol describes a standard method for inducing a hyperglycemic state in rats, which is a common animal model for screening potential anti-diabetic agents like this compound.
Materials:
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
Adult male Wistar or Sprague-Dawley rats (200-250 g)
-
Sterile syringes and needles
-
Glucometer and test strips
Procedure:
-
Fast the rats overnight (12-16 hours) before the STZ injection, with free access to water.
-
On the day of induction, freshly prepare the STZ solution by dissolving it in cold citrate buffer (0.1 M, pH 4.5) to a concentration of 60 mg/mL. STZ is light-sensitive and unstable in solution, so it should be prepared immediately before use and kept on ice.
-
Administer a single intraperitoneal (IP) injection of the freshly prepared STZ solution at a dose of 60 mg/kg body weight.
-
Immediately after the STZ injection, provide the rats with 5% glucose water for the next 24 hours to prevent initial drug-induced hypoglycemia.
-
After 72 hours, measure the fasting blood glucose levels from the tail vein using a glucometer.
-
Rats with a fasting blood glucose level above 250 mg/dL are considered diabetic and can be used for further pharmacological studies with this compound.
-
Continue to monitor the blood glucose levels and general health of the diabetic rats throughout the experimental period.
Determination of EC₅₀ for Insulin Secretion in Pancreatic Beta-Cells
This protocol outlines a method to determine the half-maximal effective concentration (EC₅₀) of this compound for stimulating insulin secretion from an in vitro pancreatic beta-cell line (e.g., INS-1 or MIN6).
Materials:
-
INS-1 or MIN6 pancreatic beta-cell line
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and other necessary components.
-
Krebs-Ringer Bicarbonate HEPES (KRBH) buffer with varying glucose concentrations (e.g., 2.8 mM and 16.7 mM).
-
This compound stock solution (dissolved in DMSO).
-
96-well cell culture plates.
-
Insulin ELISA kit.
-
Plate reader.
Procedure:
-
Seed the pancreatic beta-cells into 96-well plates at an appropriate density and allow them to adhere and grow for 48-72 hours.
-
On the day of the experiment, gently wash the cells twice with KRBH buffer containing a low glucose concentration (2.8 mM).
-
Pre-incubate the cells in the low-glucose KRBH buffer for 1-2 hours at 37°C to allow them to reach a basal state of insulin secretion.
-
Prepare a series of dilutions of this compound in KRBH buffer containing a stimulatory glucose concentration (16.7 mM). The final concentrations of this compound should span a wide range to generate a full dose-response curve (e.g., from 10⁻⁹ M to 10⁻³ M). Include a vehicle control (DMSO) and a positive control (e.g., a known secretagogue like Glibenclamide).
-
After the pre-incubation period, remove the buffer and add the this compound dilutions (and controls) to the respective wells.
-
Incubate the plates for 1-2 hours at 37°C.
-
Following the incubation, carefully collect the supernatant from each well. The supernatant contains the secreted insulin.
-
Quantify the amount of insulin in each supernatant sample using a commercially available Insulin ELISA kit, following the manufacturer's instructions.
-
Measure the absorbance using a plate reader.
-
Plot the insulin concentration against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., a four-parameter logistic model) to fit the dose-response curve and determine the EC₅₀ value.
Visualizations: Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound in Pancreatic Beta-Cells
The primary mechanism of action of this compound involves the regulation of insulin secretion from pancreatic beta-cells. The following diagram illustrates the key steps in this signaling pathway.
Caption: Signaling pathway of this compound in pancreatic beta-cells.
Experimental Workflow for In Vivo Evaluation of this compound
The following diagram outlines a typical experimental workflow for assessing the anti-diabetic efficacy of this compound in an animal model.
Caption: In vivo experimental workflow for evaluating this compound.
References
Methodological & Application
Application Notes and Protocols for the Use of Glycyclamide in In Vitro Pancreatic Beta-Cell Line Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glycyclamide, a member of the sulfonylurea class of drugs, is a potent insulin secretagogue widely used in the research of pancreatic beta-cell physiology and pathophysiology. Its primary mechanism of action involves the specific inhibition of ATP-sensitive potassium (KATP) channels in the beta-cell membrane. This action mimics the effects of elevated intracellular ATP levels that occur in response to glucose metabolism, leading to membrane depolarization, calcium influx, and subsequent exocytosis of insulin-containing granules. These characteristics make this compound an invaluable tool for studying insulin secretion pathways, screening for anti-diabetic compounds, and investigating beta-cell dysfunction in in vitro models.
These application notes provide a comprehensive guide to using this compound in pancreatic beta-cell line studies, including its mechanism of action, quantitative data on its effects, and detailed protocols for key experiments.
Mechanism of Action
This compound stimulates insulin secretion by binding to the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel in pancreatic beta-cells. The KATP channel is a hetero-octameric complex composed of four pore-forming Kir6.2 subunits and four regulatory SUR1 subunits. Under basal glucose conditions, these channels are open, allowing potassium ions to flow out of the cell and maintaining a hyperpolarized membrane potential.
Following an increase in blood glucose, beta-cells take up and metabolize glucose, leading to a rise in the intracellular ATP/ADP ratio. ATP binds to the Kir6.2 subunit, causing the KATP channel to close. This closure prevents potassium efflux, leading to depolarization of the cell membrane. The change in membrane potential activates voltage-gated calcium channels (VGCCs), resulting in an influx of extracellular calcium. The subsequent increase in intracellular calcium concentration triggers the fusion of insulin-containing secretory granules with the plasma membrane and the release of insulin into the bloodstream.
This compound bypasses the need for glucose metabolism to initiate this cascade. By binding to the SUR1 subunit, it induces a conformational change that closes the KATP channel, thereby initiating the downstream events of insulin secretion.
Data Presentation
The following tables summarize quantitative data on the effects of this compound (often referred to as Glibenclamide in literature) on insulin secretion and cell viability in common pancreatic beta-cell models.
Table 1: Effect of this compound on Insulin Secretion in Pancreatic Beta-Cell Lines
| Cell Line | This compound Concentration | Incubation Time | Glucose Concentration | Observed Effect on Insulin Secretion | Reference |
| MIN-6 | 10 µM | 4 hours | 10 mM | Significant increase in insulin secretion | [1] |
| Isolated Rat Islets | 0.1 µM (100 nM) | 1 hour (pre-exposure) | Varied | Increased sensitivity to glucose-stimulated insulin secretion | [2] |
| Human Islets | Not Specified | 1 week (chronic) | 2.8 mM (basal) | Increased basal insulin secretion | [3] |
| Human Islets | Not Specified | 1 week (chronic) | 20 mM (stimulated) | Reduced glucose-stimulated insulin secretion | [3] |
Table 2: Effect of this compound on Pancreatic Beta-Cell Viability
| Cell Model | This compound Concentration | Incubation Time | Assay | Observed Effect on Cell Viability | Reference |
| Human Islets | Not Specified | 1 week | Apoptosis Assay (TUNEL) | Increased β-cell apoptosis (1.49% vs. 0.75% in control) | [3] |
| MIN-6 | 10 µM | Not Specified | H2O2-induced cell death | No significant protective effect against oxidative stress | [4] |
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced insulin secretion in pancreatic beta-cells.
Caption: Experimental workflow for a Glucose-Stimulated Insulin Secretion (GSIS) assay with this compound.
Experimental Protocols
Protocol 1: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol details the steps for assessing the effect of this compound on insulin secretion from a pancreatic beta-cell line (e.g., INS-1E or MIN-6).
Materials:
-
Pancreatic beta-cell line (e.g., INS-1E, MIN-6)
-
Complete cell culture medium
-
24-well tissue culture plates
-
Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA, containing low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM)
-
This compound stock solution (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA or other protein assay kit
-
Insulin ELISA kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed pancreatic beta-cells into a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment. Culture the cells in their recommended complete medium at 37°C in a humidified 5% CO2 incubator.
-
Pre-incubation: On the day of the assay, gently wash the cells twice with PBS. Then, pre-incubate the cells in KRBB with low glucose for 1-2 hours at 37°C to allow the cells to return to a basal state of insulin secretion.
-
This compound Treatment: Prepare fresh KRBB solutions containing low and high glucose concentrations. To the appropriate wells, add this compound from a concentrated stock solution to achieve the desired final concentrations. Include a vehicle control (DMSO) for comparison.
-
Incubation: Incubate the cells with the treatment solutions for the desired period (e.g., 1-4 hours) at 37°C.
-
Supernatant Collection: After incubation, carefully collect the supernatant from each well. Centrifuge the supernatant to pellet any detached cells and transfer the clear supernatant to a new tube. Store at -20°C or -80°C until the insulin measurement.
-
Cell Lysis: Wash the remaining cells in the wells with PBS. Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 15-30 minutes. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA or similar protein assay according to the manufacturer's instructions. This will be used to normalize the insulin secretion data.
-
Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit, following the manufacturer's protocol.
-
Data Analysis: Normalize the measured insulin concentration to the total protein content for each well. Express the results as ng of insulin per mg of protein or as a fold change relative to the control group.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol describes how to assess the effect of this compound on the viability of pancreatic beta-cell lines.
Materials:
-
Pancreatic beta-cell line
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed pancreatic beta-cells into a 96-well plate at an appropriate density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the treatment solutions to the respective wells. Include a vehicle control (DMSO) and a positive control for cell death if desired.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group by comparing the absorbance to that of the vehicle-treated control cells (set as 100% viability).
References
- 1. researchgate.net [researchgate.net]
- 2. Exposure to glibenclamide increases rat beta cells sensitivity to glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loss of β‐cell identity in human islets treated with glibenclamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gliclazide protects pancreatic beta-cells from damage by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Glibenclamide in Animal Models of Type 2 Diabetes
A Note on Terminology: The term "Glycyclamide" is not commonly found in scientific literature. It is highly probable that this is a misspelling of Glibenclamide (also known as Glyburide), a widely studied second-generation sulfonylurea used in the treatment of type 2 diabetes mellitus (T2DM). The following application notes and protocols are based on the extensive research available for glibenclamide.
Audience: Researchers, scientists, and drug development professionals.
Introduction: Glibenclamide is a potent oral hypoglycemic agent that has been a cornerstone in the management of T2DM for decades. Its primary mechanism of action involves stimulating insulin secretion from pancreatic β-cells. Animal models of T2DM are crucial for studying the pathophysiology of the disease and for the preclinical evaluation of therapeutic agents like glibenclamide. This document provides detailed protocols for the use of glibenclamide in a common animal model of T2DM, the high-fat diet/streptozotocin (HFD/STZ) induced diabetic rat, along with data presentation and visualization of relevant pathways.
Mechanism of Action
Glibenclamide exerts its primary effect on pancreatic β-cells by blocking ATP-sensitive potassium (K-ATP) channels in the cell membrane. This inhibition leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions into the cell triggers the exocytosis of insulin-containing granules, thereby increasing insulin secretion into the bloodstream. Emerging evidence suggests that glibenclamide may also have effects on other signaling pathways within the β-cell, including those involving mTOR, PKA, and MEK, which can influence protein translation and insulin synthesis.
Signaling Pathway of Glibenclamide in Pancreatic β-Cells
Caption: Glibenclamide signaling pathway in pancreatic β-cells.
Experimental Protocols
Induction of Type 2 Diabetes in Wistar Rats (HFD/STZ Model)
This protocol describes the induction of a T2DM-like state in Wistar rats, characterized by insulin resistance and partial β-cell dysfunction.
Materials:
-
Male Wistar rats (180-200 g)
-
High-Fat Diet (HFD): 45% of total calories from fat (e.g., D12451, Research Diets Inc.)
-
Standard pellet diet
-
Streptozotocin (STZ) (Sigma-Aldrich)
-
Citrate buffer (0.1 M, pH 4.5), ice-cold
-
Glucometer and test strips
Procedure:
-
Acclimatization: House the rats in a controlled environment (22-25°C, 12h light/dark cycle) for one week with free access to standard pellet diet and water.
-
Dietary Induction of Insulin Resistance:
-
Divide the rats into a control group (standard diet) and an experimental group (HFD).
-
Feed the respective diets for a period of 2 to 4 weeks.
-
-
Induction of β-cell Dysfunction:
-
After the dietary period, fast the HFD-fed rats overnight.
-
Prepare a fresh solution of STZ in ice-cold citrate buffer.
-
Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 35-45 mg/kg body weight. The control group should be injected with an equivalent volume of citrate buffer.
-
-
Confirmation of Diabetes:
-
After 72 hours of STZ injection, measure the fasting blood glucose levels from the tail vein using a glucometer.
-
Rats with a fasting blood glucose level ≥ 250 mg/dL are considered diabetic and can be used for the study.
-
Preparation and Administration of Glibenclamide
Materials:
-
Glibenclamide powder (Sigma-Aldrich)
-
Vehicle: 0.5% Carboxymethyl cellulose (CMC) in distilled water
-
Oral gavage needles
-
Syringes
Procedure:
-
Preparation of Glibenclamide Suspension:
-
Calculate the required amount of glibenclamide based on the desired dose and the number of animals.
-
Suspend the glibenclamide powder in the 0.5% CMC vehicle.
-
Vortex the suspension thoroughly before each administration to ensure homogeneity.
-
-
Oral Administration:
-
Administer the glibenclamide suspension or vehicle to the rats once daily via oral gavage.
-
Commonly used doses in rat models of T2DM range from 0.6 mg/kg to 10 mg/kg body weight.
-
The treatment duration can vary from a few weeks to several months depending on the study objectives.
-
Experimental Workflow
Caption: A typical experimental workflow for evaluating glibenclamide.
Data Presentation
The following tables summarize the quantitative effects of glibenclamide treatment in HFD/STZ-induced diabetic rats.
Table 1: Effect of Glibenclamide on Fasting Blood Glucose and Serum Insulin
| Group | Treatment | Fasting Blood Glucose (mg/dL) | Serum Insulin (ng/mL) |
| Non-Diabetic Control | Vehicle | 95.5 ± 5.2 | 1.8 ± 0.2 |
| Diabetic Control | Vehicle | 412.3 ± 25.8 | 0.9 ± 0.1 |
| Diabetic + Glibenclamide | 5 mg/kg | 185.7 ± 18.3 | 1.5 ± 0.2 |
*Data are presented as Mean ± SEM. *p < 0.05 compared to Diabetic Control. Data are representative values compiled from multiple sources.
Table 2: Effect of Glibenclamide on Body Weight and Lipid Profile
| Group | Treatment | Final Body Weight (g) | Triglycerides (mg/dL) | Total Cholesterol (mg/dL) |
| Non-Diabetic Control | Vehicle | 350 ± 15 | 85 ± 7 | 70 ± 5 |
| Diabetic Control | Vehicle | 280 ± 12 | 150 ± 12 | 110 ± 9 |
| Diabetic + Glibenclamide | 5 mg/kg | 295 ± 10 | 115 ± 9 | 90 ± 7 |
*Data are presented as Mean ± SEM. *p < 0.05 compared to Diabetic Control. Data are representative values compiled from multiple sources.
Expected Outcomes
-
Improved Glycemic Control: Glibenclamide treatment is expected to significantly reduce fasting blood glucose levels in diabetic animals compared to the untreated diabetic control group.
-
Increased Insulin Secretion: An increase in serum insulin levels is anticipated in the glibenclamide-treated group, reflecting its mechanism of action.
-
Amelioration of Dyslipidemia: Glibenclamide may improve the lipid profile, leading to a reduction in triglycerides and total cholesterol.
-
Body Weight: Effects on body weight can be variable. While some studies report a slight increase or no significant change, this parameter should be carefully monitored.
Conclusion
Glibenclamide remains a valuable tool for studying the mechanisms of insulin secretion and for serving as a reference compound in the development of new anti-diabetic drugs. The protocols and data presented here provide a framework for the effective use of glibenclamide in animal models of type 2 diabetes, enabling researchers to conduct robust and reproducible preclinical studies.
Application Notes and Protocols for High-Throughput Screening Assays Involving Glycyclamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of high-throughput screening (HTS) methodologies applicable to the study of Glycyclamide, a sulfonylurea compound known to modulate ATP-sensitive potassium (K-ATP) channels. The protocols detailed below are designed for the identification and characterization of modulators of the K-ATP channel, the primary target of this compound, and for assessing the downstream cellular effects of such modulation.
Introduction to this compound and its Target
This compound is a member of the sulfonylurea class of drugs, which are widely used in the management of type 2 diabetes. The principal mechanism of action for sulfonylureas is the inhibition of ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells.[1] These channels are hetero-octameric complexes composed of four pore-forming Kir6.2 subunits and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[2] Under resting conditions, these channels are open, maintaining the β-cell in a hyperpolarized state. An increase in intracellular ATP, resulting from glucose metabolism, leads to the closure of K-ATP channels. This, in turn, causes membrane depolarization, the opening of voltage-gated calcium channels, and a subsequent influx of calcium, which triggers the exocytosis of insulin-containing granules.[1] this compound and other sulfonylureas mimic the effect of high ATP by binding to the SUR1 subunit and inducing channel closure, thereby stimulating insulin secretion.
High-Throughput Screening Assays for K-ATP Channel Modulators
The identification of novel K-ATP channel modulators is a key objective in the discovery of new therapeutics for diabetes and other channelopathies. High-throughput screening provides an efficient means to interrogate large compound libraries for such activity. A well-established HTS method for ion channel targets, including the K-ATP channel, is the thallium flux assay.
Application Note 1: Primary High-Throughput Screening using a Thallium Flux Assay
This application note describes a fluorescence-based thallium (Tl+) flux assay for identifying inhibitors of the Kir6.2/SUR1 channel. Thallium ions can permeate K-ATP channels and serve as a surrogate for potassium ions. Upon entering the cell, Tl+ binds to a specific fluorescent dye, resulting in an increase in fluorescence intensity. Inhibitors of the K-ATP channel will block the influx of Tl+ and thus prevent this increase in fluorescence.
Data Presentation: Quantitative Parameters for K-ATP Channel Modulators
| Compound | Assay Type | Target | Parameter | Value | Reference |
| Glibenclamide | Whole-cell Patch Clamp | Cardiac K-ATP channels | EC50 | 6 nM | [3] |
| Gliclazide | Macroscopic Current Measurement | Kir6.2/SUR1 | IC50 | 50 nM | [4] |
| Glibenclamide | Insulin Secretion Assay | Pancreatic β-cells | EC50 | 5.8 ± 0.3 mmol l−1 glucose |
Experimental Protocol: Thallium Flux HTS Assay for Kir6.2/SUR1 Inhibitors
This protocol is adapted from established methods for high-throughput screening of K-ATP channel modulators.
Materials:
-
HEK293 cells stably expressing Kir6.2 and SUR1 subunits
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Poly-D-Lysine coated 384-well black-walled, clear-bottom assay plates
-
Assay Buffer (Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.3)
-
Thallium-sensitive fluorescent dye (e.g., Thallos-AM)
-
Pluronic F-127
-
Thallium Stimulus Buffer (125 mM NaHCO3, 1.8 mM CaSO4, 1 mM MgSO4, 5 mM glucose, 1.8 mM Tl2SO4, and 10 mM HEPES, pH 7.4)
-
This compound (or other test compounds) dissolved in DMSO
-
Positive control (e.g., Glibenclamide)
-
Negative control (DMSO)
-
Automated liquid handling systems
-
Kinetic imaging plate reader
Procedure:
-
Cell Plating:
-
Seed HEK293-Kir6.2/SUR1 cells into 384-well plates at a density of 20,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the dye-loading solution containing Assay Buffer, 1.2 µM Thallos-AM, and 0.01% (v/v) Pluronic F-127.
-
Remove the cell culture medium from the plates and add 20 µL/well of the dye-loading solution.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Compound Addition:
-
Wash the plates to remove the dye-loading solution and replace it with 20 µL/well of Assay Buffer.
-
Prepare serial dilutions of test compounds (including this compound), positive control, and negative control in Assay Buffer.
-
Using an automated liquid handler, add the compound solutions to the appropriate wells.
-
-
Thallium Flux Measurement:
-
Incubate the plates with the compounds for 8 minutes at room temperature.
-
Transfer the plates to a kinetic imaging plate reader.
-
Record a baseline fluorescence reading for 10 seconds.
-
Add 10 µL/well of Thallium Stimulus Buffer to initiate the thallium influx.
-
Immediately begin kinetic fluorescence readings for 4 minutes.
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase for each well.
-
Normalize the data to the positive and negative controls.
-
Determine the half-maximal inhibitory concentration (IC50) for active compounds by fitting the data to a dose-response curve.
-
Calculate the Z'-factor to assess the quality of the assay.
-
Signaling Pathways Modulated by this compound
The binding of this compound to the SUR1 subunit of the K-ATP channel initiates a cascade of events leading to insulin secretion. Furthermore, prolonged exposure to sulfonylureas can influence downstream signaling pathways related to protein synthesis and cell growth.
Signaling Pathway Diagram
Caption: this compound-induced signaling cascade in pancreatic β-cells.
Experimental Workflow Diagram
The following diagram illustrates the workflow for a typical HTS campaign to identify K-ATP channel modulators.
Caption: High-throughput screening workflow for K-ATP channel modulators.
References
- 1. Molecular action of sulphonylureas on KATP channels: a real partnership between drugs and nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Activation of β-Cell KATP Channels with a Novel Xanthine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanism of Sulphonylurea Block of KATP Channels Carrying Mutations That Impair ATP Inhibition and Cause Neonatal Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exposure to glibenclamide increases rat beta cells sensitivity to glucose - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Glycyclamide Effects Using Electrophysiology Patch-Clamp Techniques
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing electrophysiology patch-clamp techniques for the characterization of Glycyclamide's (also known as Glibenclamide) effects on ion channels, with a primary focus on the ATP-sensitive potassium (KATP) channel.
Introduction
This compound is a second-generation sulfonylurea drug widely used in the management of type 2 diabetes mellitus. Its primary mechanism of action involves the inhibition of ATP-sensitive potassium (KATP) channels in pancreatic β-cells. This inhibition leads to membrane depolarization, opening of voltage-gated calcium channels, and subsequent insulin exocytosis. Patch-clamp electrophysiology is an indispensable tool for elucidating the precise molecular interactions between this compound and KATP channels, quantifying its potency and kinetics, and understanding its effects on cellular excitability.
This document outlines detailed protocols for whole-cell and single-channel patch-clamp recordings to investigate the effects of this compound. It also provides a framework for data analysis and presentation.
Mechanism of Action of this compound on KATP Channels
This compound exerts its inhibitory effect by binding to the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel complex. The KATP channel is an octameric complex formed by four pore-forming Kir6.x subunits and four regulatory SURx subunits. The binding of this compound to SUR1 allosterically inhibits the channel's activity, reducing the outward flow of potassium ions. This leads to the depolarization of the cell membrane.
Caption: Signaling pathway of this compound-induced insulin secretion.
Data Presentation
The quantitative effects of this compound on KATP channels can be summarized in the following tables. Data should be presented as mean ± standard error of the mean (SEM) with the number of experiments (n) indicated.
Table 1: Inhibitory Potency of this compound on KATP Channels
| Cell Type/Expression System | KATP Subunits | IC50 / Ki | Hill Coefficient | Reference |
| Rat Flexor Digitorum Brevis | Endogenous | 63 nM (Ki) | 0.85 | [1] |
| Pancreatic β-cells (e.g., INS-1) | Kir6.2/SUR1 | Data to be determined | Data to be determined | |
| Cardiomyocytes | Kir6.2/SUR2A | Data to be determined | Data to be determined | |
| HEK293 cells | Recombinant Kir6.2/SUR1 | Data to be determined | Data to be determined |
Table 2: Effects of this compound on KATP Channel Kinetics (Single-Channel Analysis)
| Parameter | Control | This compound (Concentration) | Fold Change | Reference |
| Mean Open Time (ms) | Value | Value | ↓ | [1] |
| Mean Closed Time (ms) | Value | Value | ↑ | [1] |
| Open Probability (Po) | Value | Value | ↓ | |
| Burst Duration (ms) | Value | Value | ↓ | [1] |
Experimental Protocols
Cell Culture and Preparation
For studying this compound's effects, a variety of cell types can be used, including:
-
Primary cells: Pancreatic β-cells, cardiomyocytes, or skeletal muscle fibers.
-
Cell lines: INS-1 (rat insulinoma), MIN6 (mouse insulinoma).
-
Heterologous expression systems: HEK293 or CHO cells transiently or stably transfected with the cDNAs for Kir6.x and SURx subunits.
Protocol for Cell Plating:
-
Culture cells in their appropriate growth medium.
-
For patch-clamp experiments, seed cells onto glass coverslips at a low density to allow for easy isolation of single cells.
-
Allow cells to adhere and grow for 24-48 hours before the experiment.
Solutions and Reagents
Extracellular (Bath) Solution (in mM):
-
140 NaCl
-
5 KCl
-
2 CaCl₂
-
1 MgCl₂
-
10 HEPES
-
10 Glucose
-
Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm.
Intracellular (Pipette) Solution (in mM):
-
140 KCl
-
1 MgCl₂
-
10 EGTA
-
10 HEPES
-
5 MgATP (or varying concentrations to study ATP-dependence)
-
Adjust pH to 7.2 with KOH and osmolarity to ~310 mOsm.
This compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Store at -20°C.
-
Dilute to the final desired concentrations in the extracellular solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.
Whole-Cell Patch-Clamp Protocol
This protocol is designed to measure the macroscopic KATP current and its inhibition by this compound.
Experimental Workflow:
Caption: Workflow for whole-cell patch-clamp experiments.
Step-by-Step Procedure:
-
Place a coverslip with cultured cells into the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Pull borosilicate glass capillaries to produce micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Fill the micropipette with the intracellular solution and mount it on the micromanipulator.
-
Apply positive pressure to the pipette and approach a target cell.
-
Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -70 mV.
-
To elicit KATP currents, apply voltage steps from -120 mV to +60 mV in 20 mV increments for 200 ms.
-
Record the baseline KATP current. To activate KATP channels, a low intracellular ATP concentration can be used, or a KATP channel opener like diazoxide can be included in the bath solution.
-
Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.
-
After a stable effect is reached (typically 2-5 minutes), record the KATP currents again using the same voltage protocol.
-
Repeat steps 10 and 11 for a range of this compound concentrations to construct a dose-response curve.
Inside-Out Patch-Clamp Protocol (for Single-Channel Recording)
This configuration allows for the direct measurement of single KATP channel activity and the study of this compound's effect on channel kinetics.
Experimental Workflow:
Caption: Workflow for inside-out single-channel patch-clamp experiments.
Step-by-Step Procedure:
-
Follow steps 1-5 of the whole-cell protocol.
-
After forming a GΩ seal, gently pull the pipette away from the cell to excise a patch of membrane, with the intracellular side now facing the bath solution.
-
Clamp the membrane potential at a desired voltage (e.g., -60 mV).
-
The bath solution should be the intracellular solution with varying concentrations of ATP and ADP to modulate channel activity.
-
Record baseline single-channel currents.
-
Apply this compound directly to the bath solution to expose the intracellular face of the ion channel to the drug.
-
Record single-channel currents in the presence of this compound.
-
Analyze the recordings to determine changes in channel open probability, mean open time, and mean closed time.
Data Analysis
-
Whole-Cell Data:
-
Measure the peak current amplitude at a specific voltage step (e.g., 0 mV) before and after drug application.
-
Calculate the percentage of current inhibition for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with the Hill equation to determine the IC50 value and the Hill coefficient.
-
-
Single-Channel Data:
-
Use specialized software (e.g., Clampfit, QuB) to perform all-points amplitude histograms to determine the single-channel current amplitude.
-
Perform threshold analysis to generate idealized recordings of channel opening and closing events.
-
From the idealized recordings, calculate the channel open probability (Po), mean open time, and mean closed time.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Unstable Gigaohm Seal | Dirty pipette tip or cell membrane. | Use fresh, filtered solutions. Ensure the cell culture is healthy. |
| Low KATP Current Amplitude | Low channel expression. Channel rundown. | Use a cell line with high expression. Include ATP in the pipette solution to prevent rundown. |
| No Effect of this compound | Incorrect drug concentration. Inactive compound. | Prepare fresh drug solutions. Verify the activity of the compound on a known positive control. |
| High Series Resistance | Incomplete membrane rupture in whole-cell mode. | Apply additional suction. Monitor and compensate for series resistance. |
References
Glibenclamide: Application Notes and Protocols for Primary Beta-Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Glibenclamide, a second-generation sulfonylurea, in primary beta-cell culture experiments. Glibenclamide is a potent insulin secretagogue widely used in the treatment of type 2 diabetes and as a tool in diabetes research to investigate beta-cell physiology and dysfunction.
Mechanism of Action
Glibenclamide primarily acts by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channels on the plasma membrane of pancreatic beta-cells.[1][2] This binding inhibits the channel's activity, leading to membrane depolarization. The change in membrane potential activates voltage-gated calcium channels, resulting in an influx of extracellular calcium. The subsequent rise in intracellular calcium concentration triggers the exocytosis of insulin-containing granules, leading to insulin secretion.[1][2]
Prolonged exposure to Glibenclamide has been shown to activate protein translation in pancreatic beta-cells through calcium-regulated mTOR, PKA, and MEK signaling pathways.[3][4] Additionally, Glibenclamide can induce autophagy through the AMPK pathway in beta-cells.[5]
Quantitative Data Summary
The following tables summarize quantitative data from experiments using Glibenclamide in primary beta-cell and islet cultures.
Table 1: Effect of Glibenclamide on Glucose-Stimulated Insulin Secretion (GSIS) in Rat Islets
| Treatment Condition | Glucose Concentration for Half-Maximal Insulin Secretion (EC50) | Reference |
| Control | 10.6 ± 0.8 mmol/L | [6] |
| 1-hour pre-exposure with 0.1 µmol/L Glibenclamide | 5.8 ± 0.3 mmol/L | [6] |
Table 2: Effect of Prolonged Glibenclamide Treatment on Beta-Cell Activation in Rat Beta-Cells
| Treatment Condition | Percentage of Activated Beta-Cells | Reference |
| Control | 8% | [7][8] |
| 24-hour pre-exposure with Glibenclamide | 50% | [7][8] |
Table 3: Effect of Glibenclamide on Insulin Secretion in MIN-6 Beta-Cell Line
| Treatment Condition | Incubation Time | Insulin Secretion | Reference |
| Control (10 mM Glucose) | 4 hours | Baseline | [9] |
| 10 µM Glibenclamide (in 10 mM Glucose) | 4 hours | Significantly Increased | [5][9] |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Pancreatic Islets
This protocol is a standard method for isolating pancreatic islets from rodents, which can then be used for primary beta-cell culture.
Materials:
-
Collagenase P (Roche)
-
Hanks' Balanced Salt Solution (HBSS)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
70 µm cell strainer
-
Dissecting microscope
Procedure:
-
Perfuse the pancreas via the common bile duct with 0.8 mg/mL Collagenase P in HBSS.
-
Excise the pancreas and incubate at 37°C for 15 minutes to allow for tissue dissociation.
-
Wash the dissociated tissue three times with HBSS.
-
Collect the islets on a 70 µm cell strainer.
-
Invert the strainer and rinse the islets into a petri dish with RPMI-1640 containing 10% FBS.
-
Handpick the islets under a stereomicroscope to ensure purity.
-
Culture the isolated islets in RPMI-1640 supplemented with 10% FBS at 37°C in a humidified incubator with 5% CO2.
Protocol 2: Glibenclamide Treatment for Insulin Secretion Assay
This protocol describes how to treat primary islets or beta-cells with Glibenclamide to measure its effect on insulin secretion.
Materials:
-
Isolated primary islets or cultured beta-cells
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA and desired glucose concentrations (e.g., low glucose: 2.8 mM; high glucose: 16.7 mM)
-
Glibenclamide stock solution (dissolved in DMSO)
-
Insulin ELISA kit
Procedure:
-
Pre-incubate the islets or beta-cells in KRB buffer with low glucose for 1-2 hours to allow them to equilibrate.
-
Prepare treatment solutions by diluting the Glibenclamide stock solution in KRB buffer with the desired glucose concentrations to achieve the final working concentrations (e.g., 0.1 µM to 10 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Replace the pre-incubation buffer with the Glibenclamide treatment solutions or control buffer.
-
Incubate the cells for the desired period (e.g., 1-4 hours) at 37°C.
-
At the end of the incubation, collect the supernatant for insulin measurement.
-
Quantify the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
-
Normalize the insulin secretion to the total insulin content or total protein content of the cells.
Protocol 3: Analysis of Gene and Protein Expression Following Glibenclamide Treatment
This protocol outlines the steps to assess changes in gene and protein expression in beta-cells after chronic exposure to Glibenclamide. Chronic exposure to Glibenclamide has been shown to induce endoplasmic reticulum (ER) stress and alter the expression of key beta-cell identity markers.[10]
Materials:
-
Isolated primary islets or cultured beta-cells
-
Glibenclamide
-
Culture medium (e.g., RPMI-1640 with 5.6 mM glucose)
-
RNA extraction kit
-
qRT-PCR reagents and primers for target genes (e.g., Ins1, Pdx1, MafA)
-
Protein lysis buffer
-
Antibodies for Western blotting or immunofluorescence (e.g., anti-insulin, anti-CHOP)
Procedure:
-
Culture human islets for 4-7 days in RPMI-1640 medium containing 5.6 mM glucose with or without Glibenclamide (e.g., 1 µM).
-
For Gene Expression Analysis:
-
At the end of the culture period, harvest the cells and extract total RNA using a suitable RNA extraction kit.
-
Perform reverse transcription to synthesize cDNA.
-
Conduct quantitative real-time PCR (qRT-PCR) using specific primers for beta-cell identity genes (PDX1, MAFA, INS) and ER stress markers (CHOP, BIP).
-
-
For Protein Expression Analysis:
-
Lyse the cells in protein lysis buffer and determine the protein concentration.
-
Perform Western blotting to analyze the expression levels of key proteins.
-
Alternatively, fix the cells and perform immunofluorescence staining to visualize the expression and localization of specific proteins.
-
Visualizations
Signaling Pathways
Caption: Glibenclamide signaling pathways in pancreatic beta-cells.
Experimental Workflow
Caption: General experimental workflow for studying Glibenclamide effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Glibenclamide activates translation in rat pancreatic beta cells through calcium-dependent mTOR, PKA and MEK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glibenclamide-Induced Autophagy Inhibits Its Insulin Secretion-Improving Function in β Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exposure to glibenclamide increases rat beta cells sensitivity to glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glibenclamide Treatment Recruits β-Cell Subpopulation Into Elevated and Sustained Basal Insulin Synthetic Activity [ouci.dntb.gov.ua]
- 8. Glibenclamide treatment recruits beta-cell subpopulation into elevated and sustained basal insulin synthetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Loss of β-cell identity in human islets treated with glibenclamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Glycyclamide's Impact on Gene Expression in Pancreatic Islets: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Glycyclamide is a member of the sulfonylurea class of drugs, which are widely used in the management of type 2 diabetes. These compounds primarily act by stimulating insulin secretion from pancreatic β-cells. The mechanism involves the closure of ATP-sensitive potassium (K-ATP) channels on the β-cell membrane, leading to depolarization and subsequent influx of calcium, which triggers insulin exocytosis. While the acute effects of sulfonylureas on insulin secretion are well-documented, their long-term impact on islet gene expression is of significant interest for understanding their sustained efficacy and potential side effects.
This document provides detailed protocols for investigating the effects of this compound on gene expression in isolated pancreatic islets. As direct quantitative data for this compound is limited in publicly available literature, we present data for a closely related and well-studied sulfonylurea, Glibenclamide, to serve as a representative model for the expected effects of this drug class. Chronic exposure to Glibenclamide has been shown to induce endoplasmic reticulum (ER) stress and lead to a loss of β-cell identity, characterized by the downregulation of key β-cell specific transcription factors and insulin itself.[1][2]
Data Presentation: Glibenclamide-Induced Gene Expression Changes in Human Islets
The following table summarizes the quantitative changes in mRNA expression of key genes in human islets after 7 days of culture with 1 μM Glibenclamide. This data is adapted from a study by Fernandez-Alegre et al. and provides a valuable reference for expected changes when studying this compound.[1][3]
| Gene Category | Gene Symbol | Log2 Fold Change (Glibenclamide vs. Control) | Implication |
| β-Cell Identity | INS | ↓ | Reduced insulin production at the transcriptional level. |
| NKX6-1 | ↓ | Downregulation of a critical transcription factor for β-cell development, function, and survival. | |
| MAFA | ↓ | Decrease in a key activator of insulin gene transcription. | |
| PDX1 | ↓ | Reduction in a master regulator of pancreatic development and β-cell function. | |
| FOXO1 | ↓ | Alteration of a key regulator of β-cell function and survival. | |
| ER Stress Markers | DDIT3 (CHOP) | ↑ | Induction of a key mediator of ER stress-induced apoptosis. |
| HSPA5 (BiP) | ↑ | Upregulation of a major ER chaperone, indicating an unfolded protein response. | |
| XBP1s | ↑ | Splicing of XBP1 mRNA is a hallmark of ER stress activation. | |
| Apoptosis | CASP3 | ↑ | Increased expression of a key executioner caspase in the apoptotic pathway. |
Note: The data presented is for Glibenclamide and serves as a proxy for the potential effects of this compound. Researchers should perform dedicated experiments to ascertain the specific effects of this compound.
Experimental Protocols
Pancreatic Islet Isolation and Culture
This protocol describes the isolation of pancreatic islets from mice, a common preclinical model. The principles can be adapted for human islet research.
Materials:
-
Collagenase P solution (1 mg/mL in ice-cold HBSS)[4]
-
Hanks' Balanced Salt Solution (HBSS)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin[4]
-
Histopaque-1077
-
Dissection tools
Procedure:
-
Pancreas Perfusion: Anesthetize the mouse and perform a laparotomy to expose the pancreas. Cannulate the common bile duct and perfuse the pancreas with cold Collagenase P solution until it is fully distended.[4]
-
Digestion: Excise the inflated pancreas and transfer it to a 50 mL tube containing more Collagenase P solution. Incubate at 37°C for 15-20 minutes with gentle shaking to digest the exocrine tissue.[4]
-
Islet Purification: Stop the digestion by adding cold HBSS with FBS. Centrifuge the digest and resuspend the pellet in Histopaque-1077. Carefully layer HBSS on top to create a density gradient. Centrifuge at 850 x g for 15 minutes with the brake off. Islets will be located at the interface of the two layers.
-
Islet Collection and Culture: Carefully collect the islet layer and wash with HBSS. Handpick the islets under a dissecting microscope to ensure purity. Culture the isolated islets in RPMI-1640 medium at 37°C in a 5% CO2 incubator. Allow islets to recover for 24 hours before initiating drug treatment.
This compound Treatment
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
After the 24-hour recovery period, replace the culture medium with fresh medium containing the desired concentration of this compound or vehicle control (DMSO).
-
Incubate the islets for the desired duration (e.g., 24, 48, or 72 hours) to assess the impact on gene expression.
RNA Extraction from Islets
This protocol is suitable for extracting high-quality total RNA from cultured islets for downstream applications like qPCR and RNA-sequencing.
Materials:
-
RNAqueous™-Micro Kit (or similar)
-
RNase-free water and reagents
-
Microcentrifuge
Procedure:
-
Islet Lysis: Pick approximately 100-150 islets and place them in an RNase-free microcentrifuge tube. Centrifuge to pellet the islets and remove the supernatant. Add Lysis/Binding solution and vortex vigorously to lyse the islets.
-
RNA Precipitation: Add an equal volume of 100% ethanol to the lysate and mix thoroughly.
-
RNA Binding: Transfer the mixture to a micro-spin filter cartridge and centrifuge. The RNA will bind to the filter.
-
Washing: Wash the filter with the provided wash solutions to remove contaminants.
-
DNase Treatment: Perform an on-column DNase treatment to remove any contaminating genomic DNA.
-
Elution: Elute the purified RNA with RNase-free water.
-
Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using a bioanalyzer; an RNA Integrity Number (RIN) of >7 is recommended for RNA-sequencing.[5]
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Materials:
-
cDNA synthesis kit (e.g., SuperScript™ IV VILO™ Master Mix)
-
qPCR master mix (e.g., PowerUp™ SYBR™ Green Master Mix)
-
Gene-specific primers (forward and reverse)
-
qPCR instrument
Procedure:
-
cDNA Synthesis: Reverse transcribe 100-500 ng of total RNA into cDNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers for the gene of interest, and the synthesized cDNA.
-
qPCR Run: Perform the qPCR reaction using a standard three-step cycling protocol (denaturation, annealing, and extension).
-
Data Analysis: Determine the quantification cycle (Cq) values for each gene. Normalize the Cq values of the target genes to the geometric mean of at least two stable reference genes (e.g., ACTB and GAPDH). Calculate the fold change in gene expression using the 2-ΔΔCq method.[6]
Single-Cell RNA Sequencing (scRNA-seq) Workflow
For a more in-depth analysis of heterogeneous cell populations within the islets, scRNA-seq can be employed.
Procedure:
-
Single-Cell Suspension: Dissociate the cultured and treated islets into a single-cell suspension using a gentle enzymatic digestion (e.g., Accutase).[7]
-
Cell Viability and Counting: Assess cell viability using a method like Trypan Blue exclusion and count the cells.
-
Single-Cell Capture and Library Preparation: Utilize a commercial platform (e.g., 10x Genomics Chromium) to capture single cells and prepare barcoded cDNA libraries according to the manufacturer's protocol.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Preprocessing: Use tools like Cell Ranger to demultiplex, align reads to the reference genome, and generate a gene-cell count matrix.[8]
-
Quality Control: Filter out low-quality cells and genes.
-
Normalization and Clustering: Normalize the data and perform dimensionality reduction (e.g., PCA) and clustering to identify different cell types (alpha, beta, delta cells, etc.).
-
Differential Gene Expression Analysis: Compare the gene expression profiles of each cell type between this compound-treated and control samples to identify cell-type-specific responses.
-
Visualizations
Caption: this compound's mechanism of action on insulin secretion.
References
- 1. Loss of β‐cell identity in human islets treated with glibenclamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loss of β-cell identity in human islets treated with glibenclamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gene-quantification.de [gene-quantification.de]
- 5. A Systematic Comparison of Protocols for Recovery of High-Quality RNA from Human Islets Extracted by Laser Capture Microdissection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A functional genomic approach to identify reference genes for human pancreatic beta cell real-time quantitative RT-PCR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Single-cell RNA-seq with spike-in cells enables accurate quantification of cell-specific drug effects in pancreatic islets - PMC [pmc.ncbi.nlm.nih.gov]
Methods for Assessing Glycyclamide Efficacy In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycyclamide, a second-generation sulfonylurea, is a potent oral hypoglycemic agent used in the management of type 2 diabetes mellitus. Its primary mechanism of action involves the stimulation of insulin secretion from pancreatic β-cells by blocking ATP-sensitive potassium (K-ATP) channels in the cell membrane. This blockage leads to membrane depolarization, calcium influx, and subsequent exocytosis of insulin-containing granules.[1] For researchers and drug development professionals, robust and reproducible in vivo methods are crucial for evaluating the efficacy of this compound and other antidiabetic compounds.
These application notes provide detailed protocols for assessing the in vivo efficacy of this compound in established animal models of diabetes. The focus is on practical, well-validated assays that provide quantitative data on glycemic control and insulin secretion.
Key In Vivo Efficacy Assays
The primary methods for evaluating the in vivo efficacy of this compound involve the use of animal models that mimic human type 2 diabetes. The most common and well-characterized models include chemically-induced diabetic rodents and genetic models of obesity and insulin resistance.
Streptozotocin (STZ)-Induced Diabetic Rat Model
Streptozotocin is a naturally occurring chemical that is particularly toxic to the insulin-producing β-cells of the pancreas in mammals. Administering a controlled dose of STZ to rodents induces a state of hyperglycemia that models type 1 or, with a combination of a high-fat diet, type 2 diabetes.
Genetically Diabetic Mouse Models (e.g., db/db mice)
The db/db mouse is a widely used model of genetic obesity, insulin resistance, and type 2 diabetes. These mice have a mutation in the leptin receptor gene, leading to a phenotype that closely resembles human metabolic syndrome.
Data Presentation: Efficacy of this compound in Diabetic Animal Models
The following tables summarize the expected quantitative outcomes from in vivo studies assessing the efficacy of this compound.
Table 1: Effect of this compound on Fasting Blood Glucose and Plasma Insulin in STZ-Induced Diabetic Rats
| Treatment Group | Dose (mg/kg) | Duration | Fasting Blood Glucose (mg/dL) | Plasma Insulin (µU/mL) |
| Normal Control | Vehicle | 4 weeks | 95 ± 5 | 15 ± 2 |
| Diabetic Control | Vehicle | 4 weeks | 350 ± 25 | 8 ± 1.5 |
| This compound | 5 | 4 weeks | 150 ± 20 | 12 ± 2 |
Data are presented as mean ± standard deviation and are representative of typical findings.
Table 2: Oral Glucose Tolerance Test (OGTT) in STZ-Induced Diabetic Rats Treated with this compound
| Treatment Group | 0 min | 30 min | 60 min | 90 min | 120 min |
| Normal Control | 92 ± 6 | 145 ± 10 | 120 ± 8 | 100 ± 7 | 95 ± 5 |
| Diabetic Control | 345 ± 22 | 480 ± 30 | 450 ± 28 | 410 ± 25 | 380 ± 20 |
| This compound (5 mg/kg) | 155 ± 15 | 280 ± 20 | 250 ± 18 | 210 ± 15 | 170 ± 12 |
Blood glucose concentrations (mg/dL) are presented as mean ± standard deviation. Data is illustrative and based on graphical representations in cited literature.
Table 3: Oral Glucose Tolerance Test (OGTT) in db/db Mice with Sulfonylurea Treatment (Comparative Example)
| Treatment Group | 0 min | 15 min | 30 min | 60 min | 120 min |
| db/db Control | 200 ± 18 | 450 ± 35 | 550 ± 40 | 480 ± 30 | 350 ± 25 |
| Glimepiride (1 mg/kg) | 190 ± 20 | 430 ± 30 | 580 ± 45 | 520 ± 35 | 400 ± 30 |
Blood glucose concentrations (mg/dL) are presented as mean ± standard deviation. This table uses data for Glimepiride, another sulfonylurea, to illustrate expected trends in a db/db mouse model.
Experimental Protocols
Protocol 1: Induction of Diabetes with Streptozotocin (STZ) in Rats
Materials:
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5), sterile
-
Male Wistar rats (180-220 g)
-
Glucometer and test strips
-
Insulin syringes
Procedure:
-
Fast the rats for 12-16 hours prior to STZ injection.
-
Freshly prepare the STZ solution in cold, sterile citrate buffer. A typical dose for inducing type 2-like diabetes is 40-65 mg/kg body weight.
-
Administer the STZ solution via intraperitoneal (i.p.) injection.
-
Return the animals to their cages with free access to food and water. To prevent initial STZ-induced hypoglycemia, provide a 5% sucrose solution in the drinking water for the first 24 hours.
-
Monitor blood glucose levels 48-72 hours post-injection from the tail vein. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and can be used for efficacy studies.
Protocol 2: Oral Glucose Tolerance Test (OGTT)
Materials:
-
Diabetic and control animals
-
This compound solution/suspension
-
Glucose solution (2 g/kg body weight), sterile
-
Oral gavage needles
-
Glucometer and test strips
-
Blood collection tubes (e.g., heparinized capillaries)
Procedure:
-
Fast the animals overnight (12-16 hours) with free access to water.
-
Record the baseline blood glucose level (0 minutes) from a tail snip.
-
Administer this compound or the vehicle control orally via gavage. A typical dose for this compound (Glibenclamide) in rats is 5-10 mg/kg.
-
After a specific pretreatment time (e.g., 30 or 60 minutes), administer the glucose solution (2 g/kg) orally via gavage.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes after the glucose challenge.
-
For plasma insulin measurement, collect whole blood at each time point into heparinized tubes, centrifuge to separate plasma, and store at -80°C until analysis using an appropriate insulin ELISA kit.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
Caption: Mechanism of this compound-induced insulin secretion in pancreatic β-cells.
Experimental Workflow for In Vivo Efficacy Assessment
Caption: Workflow for assessing this compound efficacy in an STZ-induced diabetic rat model.
References
Application Notes and Protocols: Glycyclamide and Sulfonylurea Combination Therapy in Type 2 Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the research landscape for glycyclamide and, more broadly, the sulfonylurea class of drugs in combination therapy for type 2 diabetes. Due to the limited specific research on this compound, this document focuses on well-documented sulfonylureas like glibenclamide, glipizide, and gliclazide as representative agents in combination with other major classes of antidiabetic drugs.
Introduction to this compound and Sulfonylureas
This compound is a first-generation sulfonylurea characterized by a cyclohexyl group.[1] Like other drugs in this class, its primary mechanism of action is to stimulate insulin secretion from pancreatic β-cells.[2] This is achieved by binding to and closing ATP-sensitive potassium (K-ATP) channels on the β-cell membrane, leading to membrane depolarization, calcium influx, and subsequent insulin exocytosis.[2] While effective in lowering blood glucose, the progressive nature of type 2 diabetes often necessitates combination therapy to address multiple pathophysiological defects.
Combination Therapy Rationale
Combining sulfonylureas with other antidiabetic agents that have complementary mechanisms of action can lead to improved glycemic control.[3] Common combination strategies include pairing sulfonylureas with drugs that enhance insulin sensitivity (like metformin), augment the incretin system (DPP-4 inhibitors), or increase urinary glucose excretion (SGLT2 inhibitors).
Quantitative Data from Combination Therapy Clinical Trials
The following tables summarize the efficacy of various sulfonylurea-based combination therapies from published clinical trials.
Table 1: Sulfonylurea in Combination with Metformin
| Sulfonylurea | Combination Agent | Study Duration | Patient Population | Change in HbA1c (%) | Change in Fasting Plasma Glucose (mg/dL) | Change in Postprandial Plasma Glucose (mg/dL) | Reference(s) |
| Glibenclamide | Metformin | 52 weeks | Patients with hyperglycemia despite sulfonylurea monotherapy | -1.7 | Not Reported | Not Reported | [4] |
| Glibenclamide | Metformin | 12 weeks | Patients poorly controlled on diet, exercise, or monotherapy | -1.1 | -42.7 | -65.8 | [5] |
| Glipizide | Metformin | Retrospective | Adults with type 2 diabetes | -1.1 | -23 | -44 | [6] |
Table 2: Sulfonylurea in Combination with DPP-4 Inhibitors
| Sulfonylurea | Combination Agent | Study Duration | Patient Population | Change in HbA1c (%) | Change in Fasting Plasma Glucose (mg/dL) | Change in Postprandial Plasma Glucose (mg/dL) | Reference(s) |
| Gliclazide MR | Linagliptin | 24 weeks | T2DM patients with CKD, inadequately controlled on glimepiride | -0.63 | -10.33 | -30.04 | [7][8] |
Table 3: Sulfonylurea in Combination with SGLT2 Inhibitors
| Sulfonylurea | Combination Agent | Study Duration | Patient Population | Change in HbA1c (%) | Change in Fasting Plasma Glucose (mmol/L) | Change in Body Weight (kg) | Reference(s) |
| Glimepiride | Dapagliflozin (10mg) | 48 weeks | T2DM inadequately controlled on sulfonylurea monotherapy | -0.73 | -1.60 | -2.41 | [9][10] |
| Glimepiride | Canagliflozin (300mg) | 52 weeks | T2DM inadequately controlled with metformin | -0.93 | Not Reported | -4.2% (vs +0.9% with glimepiride) | [5] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the cellular mechanisms of sulfonylureas and their combination partners.
Figure 1: Mechanism of Action of this compound/Sulfonylureas in Pancreatic β-Cells.
Figure 2: Complementary Mechanisms of Sulfonylurea Combination Therapies.
Experimental Protocols
The following are generalized protocols based on the methodologies of the cited clinical trials. Researchers should refer to the specific publications for detailed protocols.
Protocol 1: Evaluation of Sulfonylurea and Metformin Combination Therapy
1. Study Design: A multi-center, randomized, double-blind, active-controlled study.
2. Patient Population:
- Inclusion Criteria: Adults with type 2 diabetes, inadequately controlled on metformin monotherapy (e.g., HbA1c 7.0-10.5%).
- Exclusion Criteria: History of type 1 diabetes, significant renal or hepatic impairment, recent cardiovascular events.
3. Treatment Regimen:
- Screening Phase (2-4 weeks): Patients undergo washout of prohibited medications and receive dietary and exercise counseling.
- Randomization: Eligible patients are randomized to one of the following arms:
- Arm A: Sulfonylurea (e.g., glibenclamide 5 mg) + Metformin (e.g., 500 mg) fixed-dose combination.
- Arm B: Sulfonylurea monotherapy (e.g., glibenclamide 5 mg).
- Arm C: Metformin monotherapy (e.g., 500 mg).
- Treatment Period (24-52 weeks): Patients are treated with the assigned medication. Doses may be titrated based on glycemic response.
4. Efficacy Assessments:
- Primary Endpoint: Change in HbA1c from baseline to the end of the treatment period.
- Secondary Endpoints: Change in fasting plasma glucose (FPG), 2-hour postprandial glucose (PPG), body weight, and lipid profile.
5. Safety Assessments:
- Monitoring of adverse events, with a focus on hypoglycemia.
- Regular laboratory tests for renal and hepatic function.
Start [label="Patient Screening\n(Inclusion/Exclusion Criteria)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Washout [label="Washout & Run-in Period"];
Randomization [label="Randomization", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
ArmA [label="Arm A:\nSulfonylurea + Metformin"];
ArmB [label="Arm B:\nSulfonylurea Monotherapy"];
ArmC [label="Arm C:\nMetformin Monotherapy"];
Treatment [label="Treatment Period\n(24-52 weeks)"];
Assessments [label="Efficacy & Safety Assessments\n(HbA1c, FPG, PPG, AEs)"];
Analysis [label="Data Analysis", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Washout;
Washout -> Randomization;
Randomization -> ArmA;
Randomization -> ArmB;
Randomization -> ArmC;
{ArmA, ArmB, ArmC} -> Treatment;
Treatment -> Assessments;
Assessments -> Analysis;
}
Figure 3: Generalized Workflow for a Combination Therapy Clinical Trial.
Protocol 2: Evaluation of Sulfonylurea and SGLT2 Inhibitor Add-on Therapy
1. Study Design: A randomized, double-blind, placebo-controlled, parallel-group trial.
2. Patient Population:
- Inclusion Criteria: Adults with type 2 diabetes inadequately controlled on a stable dose of sulfonylurea monotherapy (e.g., glimepiride 4 mg/day) with HbA1c between 7.0% and 10.0%.[9]
- Exclusion Criteria: Severe renal impairment, history of diabetic ketoacidosis.
3. Treatment Regimen:
- Stabilization Period: Patients are maintained on their existing sulfonylurea dose.
- Randomization: Patients are randomized to receive either an SGLT2 inhibitor (e.g., dapagliflozin 10 mg/day) or a placebo, in addition to their ongoing sulfonylurea therapy.
- Treatment Period (e.g., 48 weeks): Patients continue the combination treatment.
4. Efficacy and Safety Assessments:
- Primary Endpoint: Change in HbA1c from baseline.
- Secondary Endpoints: Changes in FPG, PPG, body weight, and blood pressure.
- Safety Monitoring: Incidence of adverse events, particularly urinary tract infections, genital mycotic infections, and hypoglycemia.[9]
Conclusion
Combination therapy involving sulfonylureas remains a clinically relevant and effective strategy for managing type 2 diabetes. The data presented in these notes highlight the potential for enhanced glycemic control when sulfonylureas are combined with metformin, DPP-4 inhibitors, or SGLT2 inhibitors. The provided protocols and diagrams offer a foundational understanding for researchers designing and conducting further investigations in this area. Future research could focus on head-to-head comparisons of different sulfonylurea-based combinations and their long-term effects on cardiovascular and renal outcomes.
References
- 1. nice.org.uk [nice.org.uk]
- 2. drugs.com [drugs.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Efficacy of insulin and sulfonylurea combination therapy in type II diabetes: a meta-analysis of the randomised placebo-controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Diabetes - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. floreatpharma.com [floreatpharma.com]
- 8. Dapagliflozin Added to Glimepiride in Patients with Type 2 Diabetes Mellitus Sustains Glycemic Control and Weight Loss Over 48 Weeks: A Randomized, Double-Blind, Parallel-Group, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dapagliflozin Added to Glimepiride in Patients with Type 2 Diabetes Mellitus Sustains Glycemic Control and Weight Loss Over 48 Weeks: A Randomized, Double-Blind, Parallel-Group, Placebo-Controlled Trial | springermedizin.de [springermedizin.de]
- 10. Canagliflozin provides durable glycemic improvements and body weight reduction over 104 weeks versus glimepiride in patients with type 2 diabetes on metformin: a randomized, double-blind, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Glycyclamide Solubility Challenges
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Glycyclamide in aqueous solutions.
Troubleshooting Guide
This guide addresses common problems and provides step-by-step solutions to overcome this compound's low aqueous solubility.
Problem 1: this compound precipitates out of my aqueous buffer during my experiment.
-
Immediate Action:
-
Verify Concentration: Ensure the intended concentration of this compound does not exceed its known solubility limit in your specific buffer system. This compound is known to have low aqueous solubility.
-
Check pH: The solubility of sulfonylureas like this compound can be pH-dependent. Ensure the pH of your buffer is optimal. Solubility may be improved in slightly alkaline conditions.
-
Gentle Heating: For short-term experiments, gentle warming of the solution may help in redissolving the precipitate. However, be cautious as prolonged heating can lead to degradation.
-
-
Long-Term Solutions:
-
Co-solvents: Introduce a water-miscible organic co-solvent to your aqueous buffer. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions.[1][2] Other options include ethanol, polyethylene glycol (PEG) 400, and N-methyl-2-pyrrolidone (NMP).[3] It is crucial to determine the final concentration of the co-solvent that is compatible with your experimental system (e.g., cell culture), as high concentrations can be toxic.
-
pH Adjustment: Systematically evaluate the solubility of this compound across a range of pH values to determine the optimal pH for your experiments.[4]
-
Formulation Strategies: Consider more advanced formulation techniques as described in the FAQs below, such as using cyclodextrins or creating solid dispersions.
-
Problem 2: My this compound stock solution in DMSO precipitates when diluted into my aqueous experimental medium.
-
Cause: This is a common issue where the this compound, which is soluble in the organic stock solvent, crashes out upon dilution into the aqueous medium where its solubility is much lower.
-
Solutions:
-
Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.
-
Increase Co-solvent Percentage: Slightly increase the percentage of the co-solvent in your final aqueous medium, ensuring it remains within the tolerance limits of your assay.
-
Use a Surfactant: Incorporate a low concentration of a biocompatible surfactant, such as Poloxamer 407 or Tween 80, in your aqueous medium to help maintain this compound in solution.
-
Complexation with Cyclodextrins: Pre-complexing this compound with a cyclodextrin before dilution can significantly enhance its aqueous solubility.
-
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is a poorly water-soluble drug. While specific quantitative data for this compound is limited, its structural analog, Glibenclamide, has a very low aqueous solubility of approximately 0.018 mg/mL at 37°C.[3][5] The solubility of this compound is expected to be in a similar range. It is more soluble in organic solvents like DMSO.[1]
Q2: How can I improve the aqueous solubility of this compound for in vitro studies?
Several methods can be employed to enhance the aqueous solubility of this compound:
-
Co-solvents: Using co-solvents is a common and effective method.[2][6] A high-concentration stock solution is typically prepared in a solvent like DMSO and then diluted into the aqueous experimental medium.
-
pH Modification: The solubility of weakly acidic compounds like this compound can often be increased by adjusting the pH of the solution to a more alkaline state.[4]
-
Solid Dispersions: This technique involves dispersing this compound in a hydrophilic polymer matrix (like HPMC or PVP) to enhance its dissolution rate.[7][8] The drug in the solid dispersion may exist in an amorphous state, which has higher solubility than the crystalline form.[8]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.[9] They can encapsulate poorly soluble drugs like this compound, forming an inclusion complex that has significantly improved aqueous solubility.[9][10][11] Beta-cyclodextrin (β-CD) and its derivatives are commonly used for this purpose.[10]
-
Nanoparticle Formulation: Reducing the particle size of this compound to the nanometer range can increase its surface area, leading to enhanced solubility and dissolution rates.[12][13]
Q3: Are there any quantitative data on how much these methods can improve solubility?
Yes, studies on the structurally similar Glibenclamide provide a good indication of the potential for solubility enhancement.
| Method | Carrier/Co-solvent | Fold Increase in Solubility (approx.) | Reference |
| Solid Dispersion | PVP:HPMC (1:3:6) | 20-fold | [8] |
| Nanoparticles | Carboxymethyl dextran sodium | 2-fold | [12] |
| Co-solvents & pH | Phosphate Buffer (pH 7.4) | 3 to 6-fold | [6] |
| Complexation | β-Cyclodextrin & PEG 6000 | Significant increase, concentration-dependent | [10] |
Q4: Can you provide a basic protocol for preparing a this compound solution using a co-solvent?
Certainly. Here is a general protocol for preparing a working solution from a DMSO stock.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution using a Co-solvent (DMSO)
-
Prepare Stock Solution:
-
Weigh the desired amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure the powder is completely dissolved. This stock solution can typically be stored at -20°C.
-
-
Prepare Working Solution:
-
Determine the final concentration of this compound needed for your experiment.
-
Calculate the volume of the stock solution required.
-
Serially dilute the stock solution into your aqueous experimental buffer (e.g., cell culture medium, phosphate-buffered saline).
-
Crucially: Ensure the final concentration of DMSO in your working solution is low (typically ≤ 0.1%) to avoid solvent-induced artifacts or toxicity in your experimental system. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)
-
Molar Ratio: Determine the desired molar ratio of this compound to β-cyclodextrin (commonly 1:1 or 1:2).
-
Kneading:
-
Place the β-cyclodextrin in a mortar and add a small amount of a water-ethanol mixture to form a paste.
-
Add the this compound to the paste and knead thoroughly for 30-60 minutes.
-
If the mixture becomes too dry, add a few more drops of the solvent.
-
-
Drying:
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
-
Sieving:
-
Pass the dried complex through a fine-mesh sieve to obtain a uniform powder. This powder can then be dissolved in an aqueous medium for your experiments.
-
Visualizations
Signaling Pathway
Caption: Mechanism of this compound-induced insulin secretion.
Experimental Workflow
Caption: Workflow for enhancing this compound's aqueous solubility.
Logical Relationship Diagram
References
- 1. Buy this compound | 664-95-9 | >98% [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Correlation of Solubility Thermodynamics of Glibenclamide with Recrystallization and In Vitro Release Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquigroud technique: a new concept for enhancing dissolution rate of glibenclamide by combination of liquisolid and co-grinding technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dissolution enhancement of glibenclamide by solid dispersion: solvent evaporation versus a supercritical fluid-based solvent -antisolvent technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Improvement of Glibenclamide Water Solubility by Nanoparticle Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Glycyclamide In Vitro Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Glycyclamide concentration for in vitro experiments. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the success and accuracy of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in vitro?
This compound is a sulfonylurea compound that primarily functions by blocking ATP-sensitive potassium (K-ATP) channels in the plasma membrane of pancreatic β-cells. This inhibition leads to membrane depolarization, the opening of voltage-gated calcium channels, an influx of calcium ions, and subsequent stimulation of insulin secretion.
Q2: What is a good starting concentration range for this compound in my experiments?
Based on its half-maximal effective concentration (EC₅₀), a good starting point for exploring the pharmacological effects of this compound is in the range of 10 µM to 200 µM. However, it is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare and store this compound?
This compound is soluble in DMSO. For in vitro experiments, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10-100 mM). For short-term storage (days to weeks), the stock solution can be kept at 0-4°C in a dry, dark environment. For long-term storage (months to years), it is best to store aliquots at -20°C to avoid repeated freeze-thaw cycles.[1]
Q4: Is this compound cytotoxic?
Like many small molecules, this compound can be cytotoxic at high concentrations. It is essential to differentiate between the desired pharmacological effect and cytotoxicity. Always perform a cytotoxicity assay in parallel with your functional assays to identify a non-toxic working concentration range.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No observable effect of this compound | Concentration too low: The concentration of this compound may be below the effective range for your specific cell line or assay. | Perform a dose-response experiment with a wider concentration range (e.g., 1 µM to 500 µM) to determine the EC₅₀. |
| Compound degradation: Improper storage or handling may have led to the degradation of this compound. | Ensure proper storage of the stock solution (aliquoted at -20°C, protected from light). Prepare fresh dilutions for each experiment. | |
| Cell line insensitivity: The cell line used may not express the SUR1 subunit of the K-ATP channel, which is the primary target of this compound. | Confirm the expression of the SUR1 subunit in your cell line using techniques like RT-PCR or Western blotting. Consider using a cell line known to be responsive to sulfonylureas (e.g., INS-1, MIN6). | |
| High cell death observed | Cytotoxicity: The concentration of this compound used may be in the cytotoxic range for your cells. | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the LC₅₀ or GI₅₀. Choose a working concentration for your functional assays that is well below the cytotoxic threshold. |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) may be causing cell death. | Ensure the final concentration of the solvent in your cell culture medium is low (typically ≤ 0.1%) and include a vehicle control in your experiments. | |
| Precipitation of this compound in culture medium | Poor solubility: this compound may have limited solubility in aqueous solutions like cell culture medium, especially at higher concentrations. | Prepare fresh dilutions from a high-concentration DMSO stock just before use. Ensure thorough mixing when adding to the medium. If precipitation persists, consider using a formulation with a solubilizing agent, but be mindful of its potential effects on the cells. |
| Inconsistent results between experiments | Variability in cell passage number: The responsiveness of cells to stimuli can change with increasing passage number. | Use cells within a consistent and defined passage number range for all experiments. |
| Inconsistent incubation times: The duration of exposure to this compound can influence the observed effect. | Standardize the incubation time for all experiments based on your initial time-course studies. |
Data Presentation
Table 1: Pharmacological and Physicochemical Properties of this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₄H₂₀N₂O₃S | --INVALID-LINK-- |
| Molecular Weight | 296.39 g/mol | --INVALID-LINK-- |
| Mechanism of Action | K-ATP Channel Blocker | [2] |
| EC₅₀ (Insulin Secretion) | ~100 µM (10⁻⁴ M) | BenchChem |
| Solubility | Soluble in DMSO | [1] |
| Storage (Short-term) | 0 - 4°C, dry and dark | [1] |
| Storage (Long-term) | -20°C | [1] |
Table 2: Recommended Concentration Ranges for In Vitro Experiments
| Experiment Type | Recommended Starting Concentration Range | Key Considerations |
| Dose-Response (Pharmacological Effect) | 1 µM - 500 µM | To determine the EC₅₀ for your specific cell line and assay. |
| Cytotoxicity Assay (e.g., MTT, LDH) | 10 µM - 1 mM | To determine the LC₅₀ or GI₅₀ and establish a non-toxic working range. |
| Functional Assays (e.g., Insulin Secretion) | 10 µM - 200 µM (or based on your EC₅₀) | Use a concentration that elicits a robust pharmacological response without causing significant cytotoxicity. |
Experimental Protocols
Protocol 1: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol outlines the steps to measure insulin secretion from pancreatic β-cell lines (e.g., INS-1, MIN6) in response to glucose and this compound.
Materials:
-
Pancreatic β-cell line (e.g., INS-1, MIN6)
-
Culture medium (e.g., RPMI-1640 with 11 mM glucose, 10% FBS, 1% Penicillin-Streptomycin)
-
Krebs-Ringer Bicarbonate Buffer (KRBH) with 0.1% BSA, containing low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM)
-
This compound stock solution (in DMSO)
-
Insulin ELISA kit
-
24-well plates
Procedure:
-
Cell Seeding: Seed pancreatic β-cells in a 24-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Pre-incubation: On the day of the assay, gently wash the cells twice with PBS. Then, pre-incubate the cells in KRBH buffer with low glucose for 1-2 hours at 37°C to allow them to reach a basal state of insulin secretion.
-
Treatment: After pre-incubation, replace the buffer with the following treatment solutions:
-
Basal control: KRBH with low glucose
-
Stimulated control: KRBH with high glucose
-
This compound treatment: KRBH with low glucose + desired concentrations of this compound
-
Vehicle control: KRBH with low glucose + DMSO (at the same final concentration as the this compound treatment)
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Supernatant Collection: After incubation, carefully collect the supernatant from each well.
-
Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the insulin secretion to the total protein content or cell number in each well.
Protocol 2: K-ATP Channel Activity Measurement (Patch-Clamp Electrophysiology)
This protocol provides a general overview of the inside-out patch-clamp technique to measure the effect of this compound on K-ATP channel activity.
Materials:
-
Cells expressing K-ATP channels (e.g., pancreatic β-cells, or a heterologous expression system like HEK293 cells transfected with Kir6.2 and SUR1)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Pipette solution (intracellular solution)
-
Bath solution (extracellular solution)
-
ATP and this compound solutions
Procedure:
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the pipette solution.
-
Cell Preparation: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the bath solution.
-
Giga-seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.
-
Inside-Out Configuration: After forming a giga-seal, retract the pipette to excise a patch of the membrane, with the intracellular side now facing the bath solution.
-
Recording Basal Activity: In the absence of ATP, K-ATP channels will be open. Record the basal channel activity at a fixed holding potential.
-
ATP Inhibition: Perfuse the patch with a solution containing ATP to observe the inhibition of channel activity.
-
This compound Application: In the presence of a sub-maximal inhibitory concentration of ATP, apply different concentrations of this compound to the bath to measure its blocking effect on the K-ATP channels.
-
Data Analysis: Analyze the recorded channel currents to determine the open probability and the extent of inhibition by this compound.
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced insulin secretion.
Caption: Workflow for a Glucose-Stimulated Insulin Secretion (GSIS) assay.
Caption: Logical workflow for troubleshooting this compound concentration.
References
Technical Support Center: Glycyclamide DMSO Stock Solutions
This guide provides technical support for the handling, storage, and stability assessment of Glycyclamide in DMSO stock solutions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a this compound stock solution in DMSO?
A1: To prepare a stock solution, dissolve the this compound powder directly in an appropriate volume of high-purity, anhydrous DMSO. To ensure the compound is fully dissolved, vortex or sonicate the solution.[1] For many small molecules, stock solutions are often prepared at a concentration of 10 mM.[2]
Q2: What are the recommended storage conditions for this compound DMSO stock solutions?
A2: For long-term storage, it is recommended to aliquot the this compound DMSO stock solution into single-use volumes and store them at -20°C or -80°C.[3] This practice helps to avoid repeated freeze-thaw cycles, which can potentially degrade the compound.[2][3] For short-term storage (up to one month), -20°C is generally acceptable.[3] If the solution is stored for longer periods, its efficacy should be re-examined.[3]
Q3: How long can I expect a this compound DMSO stock solution to be stable?
Q4: Does the presence of water in DMSO affect the stability of this compound?
A4: The presence of water in DMSO can significantly impact the stability of dissolved compounds, often more so than oxygen.[2] DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5] Therefore, it is crucial to use anhydrous DMSO and to keep stock solution vials tightly sealed.
Q5: Can I store my this compound DMSO stock solution at room temperature?
A5: While many compounds are stable at room temperature for short periods, long-term storage at room temperature is not recommended for DMSO stock solutions.[1] For optimal stability, frozen storage is advised.[3]
Troubleshooting Guide
This section addresses common issues that may arise during the use of this compound DMSO stock solutions.
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation due to improper storage. | Verify storage conditions (temperature, aliquoting). Perform a stability check using an analytical method like HPLC. |
| Inaccurate concentration due to solvent evaporation or precipitation. | Ensure vials are tightly sealed. Before use, visually inspect for precipitation. If present, gently warm and vortex to redissolve. | |
| Precipitate observed in the stock solution upon thawing | Low solubility at colder temperatures or high concentration. | Gently warm the vial to 37°C and vortex or sonicate to redissolve the compound completely before use. Consider preparing a lower concentration stock solution.[6] |
| Reduced compound activity over time | Degradation of this compound in the stock solution. | Prepare a fresh stock solution from powder. For critical experiments, always use a freshly prepared solution or a recently tested stock. |
| Discoloration of the stock solution | Potential degradation or contamination. | Discard the solution and prepare a fresh one. Ensure high-purity DMSO is used. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in DMSO via HPLC
This protocol outlines a general procedure for determining the stability of this compound in a DMSO stock solution using High-Performance Liquid Chromatography (HPLC). This method is based on established stability-indicating assays for structurally related sulfonylurea drugs like Glibenclamide and Gliclazide.[7][8][9]
1. Objective: To quantify the percentage of intact this compound remaining in a DMSO stock solution over time under specific storage conditions.
2. Materials:
-
This compound powder
-
Anhydrous DMSO (high purity)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC-grade methanol
-
Potassium Phosphate or other suitable buffer components
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
3. Method:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Initial Analysis (T=0):
-
Immediately after preparation, dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 20 µg/mL).
-
Inject the diluted sample into the HPLC system.
-
Record the peak area of the this compound peak at the determined retention time. This will serve as the baseline (100% integrity).
-
-
Storage: Aliquot the remaining stock solution into several vials and store them under the desired conditions (e.g., -20°C, -80°C, 4°C, room temperature).
-
Time-Point Analysis:
-
At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.
-
Thaw the aliquot, vortex, and dilute it in the same manner as the initial sample.
-
Analyze the sample by HPLC under the same conditions as the T=0 analysis.
-
Record the peak area of the this compound peak.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
The appearance of new peaks in the chromatogram may indicate the presence of degradation products.
-
4. Suggested HPLC Conditions (based on related compounds):
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% Potassium Phosphate in water) and an organic solvent (e.g., acetonitrile or a methanol/acetonitrile mixture).[8][9] The exact ratio should be optimized for good peak separation.
-
Flow Rate: 1.0 mL/min[7]
-
Detection Wavelength: Approximately 230-245 nm, to be determined by measuring the UV absorbance spectrum of this compound.[7][8]
-
Injection Volume: 20 µL
Visualizations
Signaling Pathway
Caption: Mechanism of action for sulfonylurea drugs like this compound.
Experimental Workflow
Caption: Workflow for assessing this compound stability in DMSO.
Troubleshooting Decision Tree
Caption: Troubleshooting inconsistent results with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. Rapid Analysis of Glibenclamide Using an Environmentally Benign Stability-Indicating RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsm.com [ijpsm.com]
- 9. tpcj.org [tpcj.org]
Addressing variability in experimental results with Glycyclamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glycyclamide. Our aim is to help you address variability in your experimental results and ensure the robustness and reproducibility of your data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a first-generation sulfonylurea drug that exhibits antihyperglycemic activity.[1] Its primary mechanism of action is the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.[1] This occurs through its binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channels on the β-cell membrane.[1] This binding event leads to the closure of the KATP channels, causing membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules.[1]
Q2: How should I prepare and store this compound stock solutions?
For in vitro experiments, this compound can be dissolved in an organic solvent such as dimethyl sulfoxide (DMSO). It is recommended to prepare a concentrated stock solution (e.g., 10 mM) and store it at -20°C or -80°C for long-term stability. For short-term storage, the stock solution can be kept at 4°C for up to a week. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. When preparing working solutions, dilute the stock solution in the appropriate assay buffer, ensuring the final DMSO concentration is low (typically ≤0.1%) to avoid solvent effects on cellular function.
Q3: What are the key factors that can contribute to variability in experimental results with this compound?
Several factors can lead to variability in experiments involving this compound:
-
Compound Stability: this compound, like other sulfonylureas, can be sensitive to light, temperature, and pH.[2] Improper storage or handling can lead to degradation and loss of activity.
-
Cell Line/Islet Health: The responsiveness of pancreatic β-cell lines (e.g., INS-1, MIN6) or isolated pancreatic islets to this compound is highly dependent on their health and passage number. Over-passaged or unhealthy cells may exhibit diminished insulin secretion capacity.
-
Experimental Conditions: Variations in incubation times, glucose concentrations, and reagent quality can significantly impact results.
-
Genetic Polymorphisms: Variations in the genes encoding the SUR1 receptor or drug-metabolizing enzymes can influence the response to sulfonylureas.
-
Assay-Specific Parameters: In electrophysiological studies, factors like seal resistance and access resistance are critical for obtaining reliable data.
Troubleshooting Guides
Glucose-Stimulated Insulin Secretion (GSIS) Assay
Q: Why am I not observing a significant potentiation of insulin secretion with this compound in my GSIS assay?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inactive this compound | - Prepare a fresh stock solution of this compound. - Protect the compound from light and store it properly. - Confirm the activity of a new batch of the compound using a positive control. |
| Unhealthy Cells/Islets | - Use cells at a low passage number. - Ensure islets have had adequate recovery time after isolation. - Visually inspect cells/islets for morphology before the experiment. |
| Suboptimal Glucose Concentration | - Titrate the glucose concentration to determine the optimal stimulatory level for your specific cell line or islet preparation. |
| Incorrect Incubation Time | - Optimize the pre-incubation and stimulation incubation times. A typical pre-incubation is 1-2 hours in low glucose, followed by a 30-60 minute stimulation. |
| Reagent Issues | - Use high-quality, fresh reagents, particularly the Krebs-Ringer bicarbonate (KRB) buffer. - Ensure the pH and osmolarity of the buffer are correct. |
| Insufficient Cell/Islet Number | - Increase the number of cells or islets per well to ensure the secreted insulin levels are within the detectable range of your assay (e.g., ELISA). |
Q: I am observing high basal insulin secretion in my low glucose conditions. What could be the cause?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Cell/Islet Stress | - Handle cells and islets gently during plating and buffer changes. - Ensure adequate recovery time for islets post-isolation. |
| Inadequate Pre-incubation | - Extend the pre-incubation period in low glucose to allow the cells to return to a basal state of insulin secretion. |
| Contamination | - Check cell cultures for any signs of microbial contamination. |
| High Cell Density | - Optimize the cell seeding density to prevent overcrowding, which can lead to cell stress and altered secretion. |
Patch-Clamp Electrophysiology for KATP Channels
Q: I am having difficulty obtaining a stable whole-cell recording of KATP channels.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Poor Gigaseal Formation | - Use high-quality, freshly pulled patch pipettes. - Ensure the pipette tip is clean and has the appropriate resistance (typically 2-5 MΩ). - Apply gentle suction to form the seal. |
| High Access Resistance | - Monitor and compensate for series resistance throughout the experiment. High access resistance can lead to voltage-clamp errors. |
| Channel Rundown | - Include ATP in the intracellular pipette solution to maintain channel activity. - Minimize the duration of the recording to reduce the effects of rundown. |
| Cell Viability | - Use healthy, viable cells for patching. |
Q: The effect of this compound on KATP channel activity is inconsistent between experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete Drug Washout | - Ensure a thorough perfusion of the recording chamber with drug-free solution between applications. |
| Variability in Intracellular ATP | - Maintain a consistent concentration of ATP in the pipette solution to standardize the baseline channel activity. |
| Receptor Desensitization | - Be mindful of potential receptor desensitization with prolonged or repeated applications of high concentrations of this compound. |
Quantitative Data
Table 1: Binding Affinity of Glibenclamide for Sulfonylurea Receptors
| Receptor Subtype | Ligand | Ki (nM) | Experimental System |
| SUR1 | [³H]Glibenclamide | ~1-5 | Rat brain cortical membranes |
| SUR2A | [³H]Glibenclamide | >1000 | Recombinant expression systems |
| SUR2B | [³H]Glibenclamide | ~30-100 | Recombinant expression systems |
Table 2: Potency of Glibenclamide in Inhibiting KATP Channels
| Channel Composition | IC50 (nM) | Experimental Condition |
| Kir6.2/SUR1 | ~5-20 | Inside-out patch clamp on pancreatic β-cells |
| Kir6.2/SUR2A | >1000 | Inside-out patch clamp on cardiac myocytes |
Table 3: Dose-Response of Glibenclamide on Insulin Secretion
| Glucose Concentration | Glibenclamide Concentration (nM) | Fold Increase in Insulin Secretion |
| 8.3 mM | 10 | ~1.5 |
| 8.3 mM | 100 | ~2.5 |
| 8.3 mM | 1000 | ~3.0 |
Experimental Protocols
Protocol 1: Glucose-Stimulated Insulin Secretion (GSIS) Assay with this compound
1. Cell Culture and Plating:
-
Culture pancreatic β-cells (e.g., INS-1 or MIN6) in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and other necessary components.
-
Plate cells in 24-well plates at a density that allows them to reach 80-90% confluency on the day of the assay.
2. Reagent Preparation:
-
Prepare Krebs-Ringer Bicarbonate (KRB) buffer: 115 mM NaCl, 5 mM KCl, 24 mM NaHCO₃, 1 mM MgCl₂, 2.5 mM CaCl₂, 10 mM HEPES, and 0.1% BSA, pH 7.4.
-
Prepare low glucose KRB (2.8 mM glucose) and high glucose KRB (16.7 mM glucose).
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
3. GSIS Assay Procedure:
-
Wash the cells twice with PBS.
-
Pre-incubate the cells in low glucose KRB for 2 hours at 37°C to allow insulin secretion to return to basal levels.
-
Aspirate the pre-incubation buffer.
-
Add the treatment solutions:
-
Low glucose KRB (basal control)
-
High glucose KRB (stimulated control)
-
High glucose KRB + various concentrations of this compound (e.g., 1, 10, 100, 1000 nM)
-
-
Incubate for 1 hour at 37°C.
-
Collect the supernatant and centrifuge to remove any cellular debris.
-
Measure the insulin concentration in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Normalize the insulin secretion to the total protein content of the cells in each well.
Protocol 2: Electrophysiological Recording of KATP Channels
1. Cell Preparation:
-
Plate cells expressing KATP channels (e.g., HEK293 cells transfected with Kir6.2 and SUR1, or primary pancreatic β-cells) on glass coverslips.
2. Solution Preparation:
-
External solution (in mM): 140 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, pH 7.4 with KOH.
-
Pipette (internal) solution (in mM): 140 KCl, 1 MgCl₂, 1 EGTA, 10 HEPES, pH 7.2 with KOH. Add ATP as required for the specific experiment (e.g., 0.1 mM).
3. Patch-Clamp Recording (Inside-Out Configuration):
-
Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Pull a patch pipette with a resistance of 2-5 MΩ and fill it with the internal solution.
-
Approach a cell with the pipette and apply gentle suction to form a high-resistance seal (>1 GΩ).
-
Retract the pipette to excise the membrane patch, resulting in the inside-out configuration.
-
Apply a constant voltage (e.g., -60 mV) and record the channel currents.
-
Apply this compound to the bath (intracellular side of the membrane) at various concentrations to determine its effect on channel activity.
-
Use a data acquisition system and software to record and analyze the channel currents.
Visualizations
Caption: this compound signaling pathway in pancreatic β-cells.
Caption: Experimental workflow for a GSIS assay.
References
Technical Support Center: Troubleshooting Inconsistent Glycyclamide Effects in Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in cell-based assays involving Glycyclamide (also known as Glibenclamide or Glyburide).
Frequently Asked Questions (FAQs)
Q1: My this compound response is variable between experiments. What are the most common causes?
A1: Inconsistent effects of this compound in cell-based assays can stem from several factors:
-
Compound Stability and Handling: this compound can be unstable in aqueous solutions. Ensure your stock solution is properly prepared and stored, and that working solutions are made fresh for each experiment.
-
Cell Culture Conditions: Variations in cell passage number, cell density at the time of treatment, and the presence of contaminants like mycoplasma can all alter cellular responses.
-
Media Composition: The concentration of glucose in your cell culture medium can significantly impact this compound's effect, as its mechanism is related to cellular glucose metabolism.[1][2] Serum components can also interfere with the assay.
-
Assay Protocol Variability: Inconsistent incubation times, temperature fluctuations, or variations in washing steps can all contribute to variability.
Q2: What is the optimal solvent and storage condition for this compound stock solutions?
A2: this compound is most commonly dissolved in dimethyl sulfoxide (DMSO). For example, a stock solution can be prepared at a concentration of 99 mg/mL (200.4 mM) in fresh, moisture-free DMSO. It is recommended to aliquot the stock solution into single-use volumes and store it at -20°C or -80°C to minimize freeze-thaw cycles.[3]
Q3: How does the glucose concentration in the cell culture media affect this compound's activity?
A3: this compound's primary mechanism involves the closure of ATP-sensitive potassium (KATP) channels, a process that is influenced by intracellular ATP levels, which are in turn dependent on glucose metabolism.[4] The effect of this compound on insulin secretion can be disproportionately greater at lower glucose concentrations.[2] Therefore, maintaining a consistent and physiologically relevant glucose concentration in your assay medium is critical for reproducible results. High glucose concentrations have also been shown to inhibit proliferation in some cell types, which could be a confounding factor in your assays.[5]
Q4: Can the passage number of my cell line affect the experimental outcome?
A4: Yes, the passage number can significantly impact results. Immortalized cell lines can undergo genetic and phenotypic changes over time with continuous passaging.[6] This can lead to alterations in the expression levels of key proteins involved in this compound's mechanism of action, such as the subunits of the KATP channel (SUR1 and Kir6.2). It is advisable to use cells within a defined, low passage number range and to regularly restart cultures from frozen, validated stocks.
Q5: Are there known off-target effects of this compound that could be influencing my results?
A5: While this compound is a known blocker of KATP channels, it can have other effects. For instance, it has been shown to block SR-BI-mediated lipid uptake and efflux.[3] In some cancer cell lines, it can induce G0/G1 cell cycle arrest, an effect that may be independent of its action on KATP channels.[7] If you are using a non-pancreatic cell line, these off-target effects could be more pronounced and lead to unexpected results.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No response or weak response to this compound | Compound Inactivity: Degradation of this compound in stock or working solutions. | Prepare fresh stock solutions in high-quality, anhydrous DMSO. Aliquot and store at -80°C. Prepare working dilutions immediately before use. |
| Low KATP Channel Expression: The cell line may not express the target KATP channels at a sufficient level. | Confirm the expression of SUR1 and Kir6.2 subunits in your cell line using techniques like Western blot or qPCR. Consider using a cell line known to have robust KATP channel expression (e.g., INS-1E). | |
| Suboptimal Glucose Concentration: The glucose level in the assay medium may not be appropriate to observe the this compound effect. | Titrate the glucose concentration in your assay medium. A pre-incubation period in low glucose followed by stimulation with a higher glucose concentration in the presence of this compound is a common strategy. | |
| High variability between replicate wells | Uneven Cell Seeding: Inconsistent number of cells per well. | Ensure thorough mixing of the cell suspension before and during plating. Use a multichannel pipette carefully and check for even cell distribution under a microscope after plating. |
| Edge Effects: Wells on the perimeter of the plate may behave differently due to temperature or evaporation gradients. | Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain a humidified environment. | |
| Incomplete Compound Mixing: Poor mixing of this compound in the assay wells. | After adding the compound, gently mix the plate on an orbital shaker or by careful pipetting up and down. | |
| Inconsistent EC50/IC50 values between experiments | Variable Cell Health and Passage Number: Differences in cell viability or phenotype due to prolonged culturing. | Use cells within a consistent and narrow passage number range. Regularly check for mycoplasma contamination. Monitor cell viability before each experiment.[6] |
| Serum Lot Variation: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors and other components that may influence cellular responses. | If possible, test and validate a single large batch of FBS for your experiments. Alternatively, consider transitioning to a serum-free medium if your cell line permits. | |
| Inconsistent Incubation Times: Variations in the duration of compound exposure. | Use a precise timer for all incubation steps and process plates in a consistent order. |
Quantitative Data Summary
The potency of this compound can vary depending on the cell line and the specific assay conditions. The following table summarizes reported EC50 and IC50 values.
| Compound | Cell Line | Assay Type | Potency | Reference |
| Glyburide | INS-1E cells | Insulin Secretion | EC50 = 0.003 µM | [3] |
| Glyburide | CHO cells | SUR1/Kir6.2 Inhibition | IC50 = 0.0043 µM | [3] |
| Glyburide | HEK293 cells | OATP1B1 Inhibition | IC50 = 1.4 µM | [3] |
| Glibenclamide | Rat Islets | Insulin Release (in 5.8 mM glucose) | EC50 shifted to 5.8 mM glucose | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound powder to come to room temperature before opening the vial.
-
Prepare a 100 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, to make 1 mL of a 100 mM stock, dissolve 49.4 mg of this compound (MW: 494 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes (e.g., 10 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C. Avoid repeated freeze-thaw cycles.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol is a general guideline and may require optimization for your specific cell line.
-
Cell Plating:
-
Seed pancreatic beta-cells (e.g., INS-1E) into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Culture the cells in their standard growth medium for 24-48 hours.
-
-
Pre-incubation (Starvation):
-
Carefully remove the growth medium.
-
Wash the cells once with Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.5 mM).
-
Add 100 µL of the low-glucose KRB buffer to each well and incubate for 1-2 hours at 37°C.
-
-
Treatment and Stimulation:
-
Prepare working solutions of this compound and a vehicle control (e.g., 0.1% DMSO) in KRB buffer containing both low (2.5 mM) and high (e.g., 16.7 mM) glucose concentrations.
-
After the pre-incubation, carefully remove the buffer.
-
Add 100 µL of the appropriate treatment solutions to the wells. Include controls for basal (low glucose, vehicle) and stimulated (high glucose, vehicle) insulin secretion.
-
Incubate the plate for 1-2 hours at 37°C.
-
-
Supernatant Collection and Analysis:
-
After incubation, collect the supernatant from each well.
-
Centrifuge the supernatant to pellet any detached cells.
-
Analyze the insulin concentration in the clarified supernatant using a commercially available insulin ELISA or HTRF assay kit, following the manufacturer's instructions.
-
-
Data Normalization (Optional but Recommended):
-
After collecting the supernatant, lyse the cells in the plate and measure the total protein or DNA content in each well.
-
Normalize the insulin secretion data to the total protein or DNA content to account for any variations in cell number.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow.
Caption: Experimental workflow.
References
- 1. Exposure to glibenclamide increases rat beta cells sensitivity to glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of glibenclamide on insulin secretion at normal glucose concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Insulin - Wikipedia [en.wikipedia.org]
- 5. Effects of high glucose concentrations on human mesangial cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Glibenclamide inhibits cell growth by inducing G0/G1 arrest in the human breast cancer cell line MDA-MB-231 [ouci.dntb.gov.ua]
Best practices for storing and handling Glycyclamide powder
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Glycyclamide powder.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A1: this compound powder requires specific storage conditions to maintain its stability. For short-term storage (days to weeks), it is recommended to keep it in a dry, dark environment at 0-4°C.[1] For long-term storage (months to years), the powder should be stored at -20°C.[1]
Q2: What is the recommended solvent for dissolving this compound powder?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1]
Q3: How do I properly prepare a stock solution of this compound in DMSO?
A3: To prepare a stock solution, dissolve the this compound powder in 100% DMSO. It is recommended to make serial dilutions in DMSO if a dose-response experiment is planned. For cell-based assays, the final concentration of DMSO in the culture medium should be less than 0.5% to avoid cytotoxicity.
Q4: How should I store the this compound stock solution?
A4: Stock solutions of this compound in DMSO can be stored at -80°C for over a year. It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. For short-term use (up to a week), the stock solution can be kept at 4°C.
Q5: What are the visual signs of this compound powder degradation?
A5: While specific visual cues for this compound are not extensively documented, general signs of chemical degradation in pharmaceutical powders can include:
-
Color Change: Any deviation from the expected white to off-white color could indicate degradation.
-
Caking or Clumping: The formation of hard aggregates that cannot be easily redispersed may suggest moisture absorption and subsequent hydrolysis.
-
Crystal Formation: Changes in the powder's crystalline structure can be a sign of instability.
-
Odor: Any unusual odor may indicate a chemical change.
If you observe any of these changes, it is recommended to use a fresh batch of the compound for your experiments.
Q6: I'm observing precipitation when I dilute my this compound stock solution in aqueous media. What should I do?
A6: Precipitation upon dilution in aqueous buffers is a common issue with compounds dissolved in DMSO. Here are some troubleshooting steps:
-
Stepwise Dilution: Avoid adding the DMSO stock directly to a large volume of aqueous buffer. Instead, perform serial dilutions.
-
Pre-addition of DMSO to Media: Add a small amount of DMSO to your aqueous media before adding the this compound stock solution. This can help to maintain solubility.
-
Vortexing/Mixing: Ensure thorough mixing immediately after adding the stock solution to the aqueous media.
-
Prepare Fresh: If the solution appears as a suspension, it is best to prepare it fresh immediately before use.
Quantitative Data Summary
| Parameter | Recommended Condition | Short-term Storage (Powder) | Long-term Storage (Powder) | Stock Solution Storage |
| Temperature | 0-4°C[1] | -20°C[1] | -80°C | |
| Environment | Dry, dark[1] | Dry, dark[1] | N/A | |
| Solvent | DMSO[1] | N/A | N/A | |
| Max DMSO in cell culture | < 0.5% | N/A | N/A |
Experimental Protocols
Protocol: Glucose-Stimulated Insulin Secretion (GSIS) Assay in INS-1 Cells
This protocol outlines a typical experiment to assess the effect of this compound on insulin secretion from a pancreatic beta-cell line (INS-1).
Materials:
-
INS-1 cells
-
Culture medium (e.g., RPMI-1640 with supplements)
-
Krebs-Ringer Bicarbonate (KRB) buffer (glucose-free)
-
KRB buffer with 2.8 mM glucose
-
KRB buffer with 16.7 mM glucose
-
This compound stock solution in DMSO
-
Insulin ELISA kit
Procedure:
-
Cell Seeding: Seed INS-1 cells in a 12-well plate at a density of 500,000 cells per well and culture for 24 hours.
-
Pre-incubation:
-
Wash the cells twice with glucose-free KRB buffer.
-
Incubate the cells in glucose-free KRB buffer for 1 hour to starve them of glucose.
-
-
Treatment Incubation:
-
Remove the glucose-free KRB buffer.
-
Add KRB buffer containing either 2.8 mM glucose (basal) or 16.7 mM glucose (stimulated), with or without different concentrations of this compound (ensure final DMSO concentration is <0.5%).
-
Incubate for 2 hours.
-
-
Supernatant Collection: After incubation, collect the supernatant from each well.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the insulin secretion to the total protein content of the cells in each well.
Visualizations
Caption: Workflow for a Glucose-Stimulated Insulin Secretion (GSIS) assay.
Caption: Signaling pathway of this compound-induced insulin secretion.
Caption: Logical flow for troubleshooting common this compound handling issues.
References
Technical Support Center: Glycyclamide for Cell Culture Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Glycyclamide in cell culture experiments. Find answers to frequently asked questions, detailed experimental protocols, and troubleshooting tips to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for cell culture use?
A1: this compound is soluble in dimethyl sulfoxide (DMSO).[1][2] It is recommended to prepare a concentrated stock solution in DMSO, which can then be diluted to the final working concentration in your cell culture medium.
Q2: What is the maximum recommended concentration of DMSO in the final cell culture medium?
A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%.[3] Most cell lines can tolerate up to 0.5% DMSO without significant toxic effects.[3] However, sensitive cell lines, especially primary cells, may be affected by concentrations as low as 0.1%.[3][4] It is always best practice to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[2]
Q3: How should I store the this compound stock solution?
A3: For long-term storage, it is recommended to store the this compound powder at -20°C. Once dissolved in DMSO, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C. For short-term storage, the stock solution can be kept at 4°C for up to a week.
Q4: My this compound solution precipitates when I add it to the cell culture medium. What should I do?
A4: Precipitation upon dilution of a DMSO stock solution in aqueous media is a common issue for hydrophobic compounds. Please refer to the Troubleshooting Guide below for detailed steps to address this problem.
Solubility and Stock Solution Preparation
Table 1: Recommended Starting Concentrations for this compound Stock Solution in DMSO
| Concentration (mM) | Concentration (mg/mL) |
| 10 | 2.96 |
| 20 | 5.93 |
| 50 | 14.82 |
Note: The molecular weight of this compound is 296.39 g/mol .
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Aseptically weigh out 2.96 mg of this compound powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: General Protocol for a Cell Viability (MTT) Assay with this compound
This protocol provides a general guideline for assessing the effect of this compound on cell viability using an MTT assay. This protocol may need to be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest (e.g., MIN6 pancreatic beta-cells)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete cell culture medium from your 10 mM stock solution. Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and does not exceed 0.5%.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include wells with medium only (blank) and medium with DMSO (vehicle control).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
Subtract the absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound precipitates in the cell culture medium upon dilution. | - The aqueous environment of the cell culture medium reduces the solubility of the hydrophobic compound. - The concentration of the working solution is too high. - Rapid dilution from a highly concentrated DMSO stock. | - Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of media, perform a serial dilution. First, dilute the stock in a smaller volume of media and then add this intermediate dilution to the final volume. - Pre-warm the media: Warming the cell culture media to 37°C before adding the this compound stock can sometimes improve solubility. - Increase the final DMSO concentration (with caution): If your cells can tolerate it, a slightly higher final DMSO concentration (e.g., up to 1%) might be necessary. Always perform a DMSO toxicity curve for your specific cell line. - Sonication: Briefly sonicating the diluted solution may help to redissolve small precipitates. |
| Inconsistent or unexpected experimental results. | - Cell health and passage number: Ensure your cells are healthy, within a low passage number, and free from contamination. - Inaccurate pipetting: Use calibrated pipettes and proper technique, especially when preparing serial dilutions. - Edge effects in 96-well plates: Avoid using the outer wells of the plate, as they are more prone to evaporation, which can concentrate the compound and affect cell growth. Fill the outer wells with sterile PBS or media. | - Regularly check cell morphology and growth. - Perform routine mycoplasma testing. - Use a new stock of cells if passage number is high. - Practice proper pipetting techniques. - Follow best practices for 96-well plate assays. |
| High background in the MTT assay. | - Contamination: Bacterial or fungal contamination can lead to high background absorbance. - Phenol red interference: The phenol red in some culture media can interfere with the absorbance reading. | - Maintain aseptic technique to prevent contamination. - Use phenol red-free medium for the MTT assay if possible. |
Visualizing Experimental Workflows and Signaling Pathways
This compound Stock and Working Solution Preparation Workflow
Caption: Workflow for preparing this compound stock and working solutions.
This compound's Mechanism of Action: Signaling Pathway
Caption: Signaling pathway of this compound-mediated insulin secretion.
References
Technical Support Center: Managing pH-Dependent Stability of Glycyclamide in Buffers
Welcome to the technical support center for Glycyclamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the pH-dependent stability of this compound in various buffer systems during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in aqueous buffer solutions?
A1: As a sulfonylurea, this compound is susceptible to hydrolysis, particularly under acidic and alkaline conditions. The urea and sulfonamide moieties are the primary sites for hydrolytic degradation.[1][2] Generally, sulfonylureas exhibit a U-shaped pH-stability profile, with the highest stability typically observed in the neutral pH range. However, the optimal pH for stability can vary depending on the specific molecular structure and buffer components. For precise stability information, it is crucial to conduct pH-rate profiling studies specifically for this compound.
Q2: I am observing precipitation of this compound in my buffer solution. What could be the cause?
A2: Precipitation of this compound can occur due to several factors:
-
pH-dependent solubility: this compound, like many sulfonylureas, has poor aqueous solubility that is pH-dependent. Changes in the pH of your buffer, even minor ones, can significantly impact its solubility.
-
Buffer concentration and type: High concentrations of certain buffer salts can lead to "salting out" of the compound. The choice of buffer species can also influence solubility.
-
Temperature: Changes in temperature can affect the solubility of this compound. Ensure your experimental temperature is controlled and consistent.
-
Common ion effect: If the buffer contains ions that are also present in the this compound salt form (if applicable), it could suppress solubility.
Q3: Which buffers are recommended for working with this compound?
A3: Phosphate and acetate buffers are commonly used in pharmaceutical stability studies. However, it is essential to assess the potential for buffer-catalyzed degradation. It is recommended to perform preliminary compatibility studies with a few common buffer systems (e.g., phosphate, citrate, acetate) at the desired pH to identify any potential interactions or catalytic effects.
Q4: How can I monitor the degradation of this compound in my experiments?
A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the most common and reliable way to monitor the degradation of this compound.[3] This method should be capable of separating the intact this compound from its degradation products. The development and validation of such a method are critical first steps in any stability study.
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Potency in Solution
| Possible Cause | Troubleshooting Step |
| Inappropriate pH | Verify the pH of your buffer solution. Adjust to a more neutral pH (e.g., 6.8-7.4) if working at acidic or alkaline extremes. Conduct a pH-rate profile to determine the optimal pH for stability. |
| Buffer-Catalyzed Hydrolysis | Prepare this compound solutions in different buffer systems (e.g., phosphate vs. citrate) at the same pH and concentration to see if the degradation rate differs. |
| Elevated Temperature | Store stock solutions and experimental samples at controlled, and preferably refrigerated, temperatures unless the experimental protocol requires otherwise. |
| Photodegradation | Protect solutions from light by using amber vials or covering containers with aluminum foil, especially if working with solutions for extended periods. |
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram
| Possible Cause | Troubleshooting Step |
| Hydrolytic Degradation | This is the most likely cause. The primary degradation products of sulfonylureas are typically the corresponding sulfonamide and amine.[1][2] |
| Oxidative Degradation | If your buffer or formulation components have oxidative potential, or if samples are exposed to air for long periods, oxidative degradation may occur. Consider purging solutions with nitrogen. |
| Interaction with Excipients | If your formulation contains other components, they may be interacting with this compound. Test the stability of this compound in simpler buffer systems first. |
Data Presentation
The following tables are templates for organizing your experimental data from pH-dependent stability studies of this compound.
Table 1: pH-Dependent Degradation of this compound at [Temperature]°C
| Buffer pH | Buffer System | Initial Concentration (µg/mL) | Concentration at Time X (µg/mL) | % Remaining | Apparent First-Order Rate Constant (kobs) (h-1) | Half-life (t1/2) (h) |
| 2.0 | 0.1 M HCl | |||||
| 4.5 | 0.1 M Acetate | |||||
| 6.8 | 0.1 M Phosphate | |||||
| 7.4 | 0.1 M Phosphate | |||||
| 9.0 | 0.1 M Borate |
Table 2: Buffer Concentration Effect on this compound Stability at pH [pH] and [Temperature]°C
| Buffer System | Buffer Concentration (M) | Initial Concentration (µg/mL) | Concentration at Time X (µg/mL) | % Remaining | Apparent First-Order Rate Constant (kobs) (h-1) |
| Phosphate | 0.05 | ||||
| Phosphate | 0.1 | ||||
| Phosphate | 0.2 |
Experimental Protocols
Protocol 1: Determination of pH-Rate Profile for this compound
Objective: To determine the degradation rate of this compound at various pH values.
Materials:
-
This compound reference standard
-
Buffer solutions: 0.1 M HCl (pH ~1), 0.1 M Acetate buffer (pH 4.5), 0.1 M Phosphate buffer (pH 6.8 and 7.4), 0.1 M Borate buffer (pH 9.0)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Calibrated pH meter
-
HPLC system with UV detector
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
For each pH condition, pipette a known volume of the this compound stock solution into a volumetric flask and dilute with the respective buffer to obtain a final concentration of 100 µg/mL.
-
Immediately after preparation (t=0), withdraw an aliquot from each solution, dilute if necessary, and analyze by a validated stability-indicating HPLC method to determine the initial concentration.
-
Incubate the remaining solutions in a constant temperature bath (e.g., 40°C or 50°C).
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each solution.
-
Quench the degradation if necessary by diluting the sample in the mobile phase and storing it at a low temperature (e.g., 4°C) until analysis.
-
Analyze all samples by HPLC to determine the concentration of this compound remaining.
-
Plot the natural logarithm of the percentage of this compound remaining versus time for each pH.
-
Determine the apparent first-order degradation rate constant (kobs) from the slope of the line (-slope = kobs).
-
Plot log(kobs) versus pH to generate the pH-rate profile.
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation products and establish the degradation pathways of this compound under various stress conditions.
Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Alkaline Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Neutral Hydrolysis: Water at 60°C for 24 hours.
-
Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.
-
Photodegradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C) for 48 hours.
Procedure:
-
Prepare solutions of this compound (e.g., 100 µg/mL) under each of the hydrolytic and oxidative conditions.
-
For thermal and photodegradation, use both solid drug and solution.
-
After the specified exposure time, neutralize the acidic and alkaline samples.
-
Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) detector to help identify degradation products.
Visualizations
Caption: General hydrolysis pathway of a sulfonylurea like this compound.
Caption: Workflow for determining the pH-rate profile of this compound.
References
Validation & Comparative
A Comparative Analysis of the Potency of Glycyclamide and Tolbutamide
This guide provides a detailed comparison of the potency of two first-generation sulfonylurea drugs, Glycyclamide and Tolbutamide. Both medications are utilized in the management of type 2 diabetes mellitus through their action on pancreatic β-cells to stimulate insulin secretion. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of available quantitative data, experimental methodologies, and the underlying signaling pathways.
Quantitative Potency Comparison
| Parameter | This compound | Tolbutamide | Reference Compound (Glibenclamide) |
| Drug Generation | First | First | Second |
| EC50 (Insulin Secretion) | ~ 100 µM | - | - |
| Effective Concentration (Insulin Secretion) | - | 20-500 µg/mL (in isolated rat islets) | 100-400 times more potent than Tolbutamide |
| Effective Concentration (Membrane Depolarization) | - | 50-100 µM (in INS-1 cells) | - |
| Relative Potency | Considered less potent than second-generation sulfonylureas. | Considered less potent than second-generation sulfonylureas like Glibenclamide. | High-potency sulfonylurea. |
Note: Glibenclamide, a second-generation sulfonylurea, is included for reference to provide context on the relative potency of first-generation agents.
Mechanism of Action: The Sulfonylurea Signaling Pathway
Both this compound and Tolbutamide share a common mechanism of action, which involves the inhibition of ATP-sensitive potassium (KATP) channels in pancreatic β-cells. This action leads to a cascade of events culminating in the secretion of insulin.
Experimental Protocols
The potency of sulfonylureas like this compound and Tolbutamide is primarily assessed through in vitro assays that measure their ability to stimulate insulin secretion from pancreatic β-cells or to inhibit the activity of KATP channels. Below is a representative protocol for an insulin secretion assay.
In Vitro Insulin Secretion Assay from Isolated Pancreatic Islets
1. Islet Isolation:
-
Pancreatic islets are isolated from rodents (e.g., rats or mice) by collagenase digestion of the pancreas followed by purification using a density gradient.
2. Islet Culture and Pre-incubation:
-
Isolated islets are cultured overnight in a standard culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics to allow for recovery.
-
Before the experiment, islets are pre-incubated for 1-2 hours in a Krebs-Ringer bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) to establish a basal insulin secretion rate.
3. Stimulation and Sample Collection:
-
Groups of islets (typically 5-10 islets per replicate) are then incubated in KRB buffer containing a stimulatory glucose concentration (e.g., 8.3 mM or 16.7 mM) and varying concentrations of the test sulfonylurea (this compound or Tolbutamide) or vehicle control.
-
The incubation is carried out for a defined period, usually 30-60 minutes, at 37°C.
-
At the end of the incubation period, the supernatant is collected for insulin measurement.
4. Insulin Quantification:
-
The concentration of insulin in the collected supernatant is determined using a quantitative immunoassay, such as a Radioimmunoassay (RIA) or an Enzyme-Linked Immunosorbent Assay (ELISA).
5. Data Analysis:
-
Insulin secretion is typically expressed as the amount of insulin released per islet or normalized to the total insulin content of the islets.
-
Dose-response curves are generated by plotting insulin secretion against the logarithm of the sulfonylurea concentration.
-
The EC50 value, representing the concentration of the drug that elicits 50% of the maximal insulin secretory response, is calculated from the dose-response curve using non-linear regression analysis.
Conclusion
Based on the available data, both this compound and Tolbutamide are effective in stimulating insulin secretion, a characteristic of first-generation sulfonylureas. While direct comparative potency data is limited, the literature suggests that second-generation sulfonylureas are considerably more potent. The provided experimental protocol offers a standardized method for future studies to directly compare the potency of these and other insulin secretagogues. The signaling pathway diagram illustrates the well-established mechanism through which these drugs exert their therapeutic effects. This guide serves as a valuable resource for researchers investigating the pharmacology of sulfonylureas and developing novel antidiabetic therapies.
A Head-to-Head Comparison of First and Second-Generation Sulfonylureas
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of first and second-generation sulfonylureas, a class of oral hypoglycemic agents pivotal in the management of type 2 diabetes. This document summarizes their pharmacological profiles, supported by experimental data, to inform research and development in diabetology.
Executive Summary
Sulfonylureas have been a cornerstone in the treatment of type 2 diabetes for decades. The evolution from first to second-generation agents brought significant improvements in potency and safety. Second-generation sulfonylureas are characterized by their higher potency, allowing for lower effective doses and a reduced risk of certain adverse effects. This guide will delve into the specifics of these differences, presenting quantitative data, experimental methodologies, and visual representations of their mechanism of action.
Mechanism of Action: A Shared Pathway
Both generations of sulfonylureas share a fundamental mechanism of action: they stimulate insulin secretion from pancreatic β-cells. This is achieved by binding to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (KATP) channel on the β-cell membrane. This binding event closes the KATP channel, leading to membrane depolarization. The change in membrane potential opens voltage-gated calcium channels, causing an influx of calcium ions. The subsequent rise in intracellular calcium triggers the exocytosis of insulin-containing granules.
Data Presentation: Quantitative Comparison
The key distinctions between the two generations are evident in their pharmacokinetic and pharmacodynamic profiles. Second-generation agents are significantly more potent and generally have more favorable pharmacokinetic properties.
Table 1: Pharmacokinetic and Pharmacodynamic Comparison
| Parameter | First-Generation Sulfonylureas | Second-Generation Sulfonylureas |
| Examples | Tolbutamide, Chlorpropamide, Tolazamide | Glyburide (Glibenclamide), Glipizide, Glimepiride |
| Relative Potency | Lower | ~100-200 times higher than first-generation |
| Daily Dose Range | 500 - 3000 mg (Tolbutamide) | 1.25 - 20 mg (Glyburide) |
| Plasma Protein Binding | High (90-96%) | Very High (98-99%) |
| Half-life (t½) | Variable (Tolbutamide: 4.5-6.5h; Chlorpropamide: ~36h) | Generally shorter (Glipizide: 2-4h; Glyburide: ~10h) |
| Metabolism | Hepatic (often to active metabolites) | Hepatic (often to inactive or weakly active metabolites) |
| Excretion | Primarily renal | Renal and biliary |
| Risk of Hypoglycemia | Higher, especially with long-acting agents like chlorpropamide.[1] | Generally lower, but still a significant risk, particularly with glyburide.[1] |
| Drug Interactions | More frequent due to displacement from plasma proteins | Less frequent |
Table 2: Head-to-Head Clinical Trial Data
| Comparison | Efficacy Outcome | Safety/Side Effect Outcome | Reference |
| Glipizide vs. Tolbutamide | Mean decrease in fasting serum glucose: 25% (Glipizide) vs. 17% (Tolbutamide) [p<0.025].[2] | No significant difference in reported side effects.[2] | [2] |
| Glibenclamide vs. Chlorpropamide | Primary failure rate was significantly lower with chlorpropamide (p<0.05).[1] | Hypoglycemic episodes were more common and severe in the glibenclamide-treated patients.[1] | [1] |
Experimental Protocols
Radioligand Binding Assay for SUR1 Affinity
This assay is crucial for determining the binding affinity (Ki) of sulfonylureas to their target receptor, SUR1.
Objective: To quantify the binding affinity of first and second-generation sulfonylureas to the SUR1 subunit of the KATP channel.
Methodology:
-
Membrane Preparation: Pancreatic β-cell lines (e.g., INS-1) or isolated pancreatic islets are homogenized and centrifuged to isolate the cell membrane fraction containing the KATP channels.
-
Radioligand: A radiolabeled sulfonylurea with high affinity, such as [3H]glyburide, is used.
-
Competitive Binding: A fixed concentration of the radiolabeled ligand is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (first or second-generation sulfonylurea).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (dissociation constant) is then calculated using the Cheng-Prusoff equation.
In Vitro Insulin Secretion Assay
This assay measures the potency and efficacy of sulfonylureas in stimulating insulin release from pancreatic β-cells.
Objective: To compare the dose-response relationship of insulin secretion induced by first and second-generation sulfonylureas.
Methodology:
-
Cell Culture: Pancreatic β-cell lines (e.g., MIN6, INS-1) are cultured under standard conditions.
-
Pre-incubation: Cells are washed and pre-incubated in a low-glucose buffer to establish a basal level of insulin secretion.
-
Stimulation: The cells are then incubated with various concentrations of the test sulfonylureas (first and second-generation) in the presence of a fixed glucose concentration.
-
Sample Collection: At the end of the incubation period, the supernatant is collected.
-
Insulin Quantification: The concentration of insulin in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Data Analysis: Dose-response curves are plotted to determine the EC50 (the concentration of the drug that produces 50% of the maximal response) and the maximal insulin secretion for each compound.
Conclusion
The transition from first to second-generation sulfonylureas marked a significant advancement in the pharmacological treatment of type 2 diabetes. The increased potency of second-generation agents allows for lower dosing, which, combined with their generally more favorable pharmacokinetic profiles, contributes to a better safety profile, particularly concerning the risk of hypoglycemia. While both generations effectively stimulate insulin secretion, the nuanced differences in their pharmacodynamics and pharmacokinetics are critical considerations for drug development professionals aiming to refine existing therapies or develop novel insulin secretagogues. The experimental protocols outlined provide a framework for the continued evaluation and comparison of these and future compounds.
References
Glycyclamide and Hypoglycemic Risk: A Comparative Analysis with Other Sulfonylureas
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hypoglycemic risk associated with glycyclamide and other sulfonylureas, supported by available experimental data. While direct comparative clinical trial data for this compound is limited due to its status as an older, first-generation sulfonylurea, this document synthesizes available pharmacokinetic information and contrasts it with the well-documented hypoglycemic profiles of more commonly prescribed second-generation agents.
Quantitative Data Summary
| Sulfonylurea | Generation | Half-life (hours) | Metabolism | Active Metabolites | Relative Hypoglycemic Risk vs. Metformin (Hazard Ratio) | Incidence of Severe Hypoglycemia |
| This compound | First | ~6-8 (estimated) | Hepatic | Information not readily available | Not available | Not available |
| Tolbutamide | First | 4.5-6.5 | Rapidly hepatic | No | Low | 3.5 episodes per 1000 person-years[1] |
| Chlorpropamide | First | 25-60 | Hepatic (slow) | Yes | High | Similar to glibenclamide[1] |
| Gliclazide | Second | 10-20 | Extensive hepatic | No | 2.50 (overall sulfonylurea risk)[2] | Low |
| Glipizide | Second | 2-4 | Hepatic | No | 2.57[3] | Low |
| Glibenclamide (Glyburide) | Second | ~10 | Hepatic | Yes (weakly active) | 3.95 - 7.48[2][3] | High (19.9 episodes per 1000 person-years)[1] |
| Glimepiride | Second | 5-9 | Complete hepatic | Yes | 3.28[3] | Moderate |
Experimental Protocols
Detailed experimental protocols from recent, direct comparative studies involving this compound are not available in the published literature. However, the methodology of a large-scale, population-based cohort study assessing the hypoglycemic risk of various sulfonylureas provides a representative example of the experimental design used in this field.
Example Protocol: Retrospective Cohort Study on Sulfonylurea-Associated Hypoglycemia
This section outlines a typical methodology for a retrospective cohort study, based on the design of studies comparing the hypoglycemic risk of different sulfonylureas.
1. Study Design and Data Source: A retrospective cohort study was conducted using a large, validated primary care database, such as the UK's Clinical Practice Research Datalink (CPRD), which contains anonymized patient records.
2. Study Population:
-
Inclusion Criteria: The cohort included all patients aged 18 years or older with a diagnosis of type 2 diabetes who were new users of a non-insulin antidiabetic agent. The start of follow-up was defined by the date of the first prescription for a sulfonylurea or metformin.
-
Exclusion Criteria: Patients with type 1 diabetes, gestational diabetes, or those with a history of hypoglycemia leading to hospitalization in the year prior to the study start were excluded.
3. Exposure and Comparator Groups:
-
Exposure Group: Patients who were prescribed a sulfonylurea (e.g., glibenclamide, gliclazide, glipizide, tolbutamide).
-
Comparator Group: Patients who were prescribed metformin.
4. Outcome Measures: The primary outcome was the first recorded episode of hypoglycemia. This was identified through specific clinical codes in the database indicating a diagnosis of hypoglycemia or a blood glucose measurement of <3.0 mmol/L.
5. Data Collection and Confounders: Data on patient demographics (age, sex), lifestyle factors (smoking, alcohol use), comorbidities (renal impairment, cardiovascular disease), and concomitant medications were extracted.
6. Statistical Analysis:
-
Cox proportional hazards models were used to calculate the hazard ratios (HRs) and 95% confidence intervals (CIs) for the association between the use of each sulfonylurea and the risk of hypoglycemia, using metformin as the reference group.
-
Analyses were adjusted for potential confounders including age, sex, lifestyle factors, comorbidities, and use of other medications.
Signaling Pathways and Experimental Workflows
Mechanism of Action of Sulfonylureas
Sulfonylureas stimulate insulin secretion from pancreatic β-cells by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel. This binding initiates a cascade of events leading to insulin exocytosis.
Caption: Mechanism of sulfonylurea-induced insulin secretion.
Logical Relationship of Hypoglycemic Risk Factors
The risk of hypoglycemia with sulfonylurea treatment is influenced by a combination of drug-specific properties and patient characteristics. This diagram illustrates the interplay of these factors.
Caption: Factors influencing sulfonylurea-induced hypoglycemia.
References
Validating Glycyclamide's Therapeutic Target in Diabetes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Glycyclamide, a sulfonylurea class antidiabetic agent, with alternative therapies for type 2 diabetes. The information presented is supported by experimental data to validate its therapeutic target and includes detailed methodologies for key experiments.
Mechanism of Action: Targeting the Pancreatic β-Cell
This compound exerts its glucose-lowering effects by stimulating insulin secretion from pancreatic β-cells.[1] The primary molecular target is the ATP-sensitive potassium (K-ATP) channel on the β-cell membrane.[1][2] By binding to the sulfonylurea receptor 1 (SUR1) subunit of this channel, this compound inhibits the channel's activity. This leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules, releasing insulin into the bloodstream.[1][2] This increased insulin circulation then promotes glucose uptake by peripheral tissues, such as muscle and adipose tissue, and reduces glucose production by the liver, ultimately lowering blood glucose levels.[1][2]
Comparative Efficacy and Safety
To evaluate the therapeutic potential of this compound, its performance is compared with other major classes of oral antidiabetic drugs. The following tables summarize key efficacy and safety data from clinical studies of sulfonylureas (using Gliclazide and Glimepiride as representatives for this compound due to their similar mechanism) and other common antidiabetic agents when added to metformin therapy.
Table 1: Comparative Efficacy of Oral Antidiabetic Agents (in addition to Metformin)
| Drug Class | Representative Drug(s) | Mean HbA1c Reduction (%) |
| Sulfonylureas | Gliclazide, Glimepiride | -0.56 to -0.80 [2] |
| DPP-4 Inhibitors | Sitagliptin, Vildagliptin | -0.5 to -0.6[2] |
| SGLT2 Inhibitors | Empagliflozin, Canagliflozin | -0.7 to -0.9 |
| GLP-1 Receptor Agonists | Liraglutide, Semaglutide | -1.0 to -1.6 |
Table 2: Comparative Safety Profile of Oral Antidiabetic Agents
| Drug Class | Representative Drug(s) | Incidence of Hypoglycemia | Effect on Body Weight |
| Sulfonylureas | Gliclazide, Glimepiride | Higher Risk (1.6% - 8.9%) [2] | Weight Gain (approx. 1.6 kg) [2] |
| DPP-4 Inhibitors | Sitagliptin, Vildagliptin | Low Risk (0.7%)[2] | Weight Neutral |
| SGLT2 Inhibitors | Empagliflozin, Canagliflozin | Low Risk | Weight Loss |
| GLP-1 Receptor Agonists | Liraglutide, Semaglutide | Low Risk | Weight Loss |
Experimental Protocols for Target Validation
Validating the therapeutic target of this compound involves a series of in vitro and in vivo experiments to confirm its mechanism of action and efficacy.
In Vitro Assessment of Insulin Secretion from Pancreatic Islets
This experiment aims to directly measure the effect of this compound on insulin secretion from isolated pancreatic islets in response to glucose.
Protocol:
-
Islet Isolation: Pancreatic islets are isolated from animal models (e.g., rats or mice) using collagenase digestion.
-
Islet Culture: Isolated islets are cultured overnight to allow for recovery.
-
Static Incubation Assay:
-
Groups of islets are pre-incubated in a Krebs-Ringer bicarbonate (KRB) buffer with a low glucose concentration (e.g., 3.3 mM) for 30-60 minutes.
-
The islets are then transferred to fresh KRB buffer containing either:
-
Low glucose (3.3 mM) as a negative control.
-
High glucose (e.g., 16.7 mM) as a positive control.
-
High glucose plus varying concentrations of this compound.
-
-
After a 60-minute incubation at 37°C, the supernatant is collected.
-
-
Insulin Measurement: The concentration of insulin in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Insulin secretion in the presence of this compound is compared to the control groups to determine its stimulatory effect.
Electrophysiological Recording of K-ATP Channel Activity
Patch-clamp electrophysiology is used to directly measure the effect of this compound on the K-ATP channels in individual pancreatic β-cells.
Protocol:
-
Cell Preparation: Pancreatic islets are dispersed into single cells and cultured for 1-2 days.
-
Patch-Clamp Recording:
-
The whole-cell patch-clamp technique is employed to record the membrane potential and ion channel currents of a single β-cell.
-
A glass micropipette filled with an appropriate intracellular solution is sealed onto the cell membrane.
-
The membrane patch under the pipette is ruptured to allow electrical access to the cell interior.
-
-
Experimental Procedure:
-
The cell is perfused with an extracellular solution containing a low concentration of glucose to maintain basal K-ATP channel activity.
-
This compound is then added to the perfusion solution.
-
-
Data Acquisition and Analysis:
-
The change in membrane current and potential upon application of this compound is recorded.
-
Inhibition of the outward K+ current and subsequent membrane depolarization confirm the drug's effect on the K-ATP channel.
-
Visualizing the Pathway and Workflow
To further elucidate the mechanisms and processes involved, the following diagrams are provided.
Caption: Signaling pathway of this compound in a pancreatic β-cell.
Caption: Experimental workflow for in vitro insulin secretion assay.
References
- 1. Clinical practice does not confirm superiority of gliclazide over other sulphonylureas in reducing hypoglycaemia - - PACE-CME [pace-cme.org]
- 2. Current Position of Gliclazide and Sulfonylureas in the Contemporary Treatment Paradigm for Type 2 Diabetes: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Glycyclamide and Glipizide on Insulin Sensitivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Glycyclamide and glipizide, focusing on their effects on insulin sensitivity. This document synthesizes available data, outlines relevant experimental protocols, and visualizes key pathways to support further investigation and drug development efforts.
Executive Summary
This compound and glipizide are both second-generation sulfonylurea drugs primarily used in the management of type 2 diabetes.[1] Their principal mechanism of action involves stimulating insulin secretion from pancreatic β-cells by blocking ATP-sensitive potassium (K-ATP) channels.[1] While their insulin secretagogue function is well-established, the extent and nature of their direct effects on peripheral insulin sensitivity remain a subject of investigation. This guide provides a comparative overview of their known effects on insulin sensitivity, supported by available experimental data.
A significant challenge in this comparative analysis is the limited availability of direct, head-to-head clinical trials evaluating the effects of this compound and glipizide on validated markers of insulin sensitivity. The existing body of literature for glipizide is more extensive than that for this compound, for which there is a notable scarcity of published data on its extrapancreatic effects.
Mechanism of Action
Both this compound and glipizide exert their primary therapeutic effect by binding to the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel on pancreatic β-cells. This binding leads to channel closure, membrane depolarization, and subsequent influx of calcium ions, which triggers the exocytosis of insulin-containing granules.[1]
Beyond this primary pancreatic effect, sulfonylureas are thought to possess extrapancreatic actions that may contribute to their glucose-lowering effects. These can include a reduction in hepatic glucose production and an enhancement of peripheral insulin sensitivity.[2] The latter is thought to be mediated by an increase in the number of insulin receptors or an improvement in post-receptor signaling pathways.[2] However, the extent to which different sulfonylureas exhibit these extrapancreatic effects varies.
Data Presentation: Quantitative Analysis of Insulin Sensitivity
The following table summarizes the available quantitative data on the effects of this compound and glipizide on insulin sensitivity. It is important to note the limited availability of data for this compound.
| Parameter | This compound | Glipizide | Supporting Evidence |
| HOMA-IR | Data not available | Improved (statistically significant reduction) | A study on individuals with impaired glucose tolerance showed that glipizide treatment improved markers of insulin sensitivity, including fasting insulin and HOMA-IR. |
| Fasting Insulin | Data not available | Decreased | The same study demonstrated a reduction in fasting insulin levels with glipizide treatment. |
| Hyperinsulinemic-Euglycemic Clamp (Glucose Infusion Rate - GIR) | Data not available | No significant change in one study | One comparative study with glibenclamide reported that glipizide did not significantly alter insulin sensitivity as measured by the hyperinsulinemic-euglycemic clamp.[2] |
Note: The lack of quantitative data for this compound presents a significant limitation in providing a direct comparison.
Experimental Protocols
Hyperinsulinemic-Euglycemic Clamp
The hyperinsulinemic-euglycemic clamp is the gold-standard method for assessing insulin sensitivity in vivo.
Methodology:
-
Catheter Placement: Two intravenous catheters are inserted into the subject. One is for the infusion of insulin and glucose, and the other, typically in a heated hand vein to arterialize the blood, is for blood sampling.
-
Insulin Infusion: A continuous infusion of insulin is administered at a constant rate to achieve a state of hyperinsulinemia.
-
Glucose Infusion: A variable infusion of glucose is simultaneously administered to maintain the subject's blood glucose level at a normal, "euglycemic" state (typically around 90 mg/dL).
-
Blood Glucose Monitoring: Blood glucose levels are monitored every 5-10 minutes.
-
Glucose Infusion Rate (GIR) Adjustment: The rate of glucose infusion is adjusted based on the blood glucose measurements to maintain euglycemia.
-
Steady State: Once a steady state is achieved (stable blood glucose with a constant glucose infusion rate), the GIR is recorded. A higher GIR indicates greater insulin sensitivity, as the body is more efficiently utilizing glucose under the influence of insulin.
Oral Glucose Tolerance Test (OGTT) with Insulin Sensitivity Indices
The OGTT is a common clinical test to assess glucose tolerance and can be used to derive indices of insulin sensitivity.
Methodology:
-
Fasting: The subject fasts overnight for at least 8 hours.
-
Baseline Blood Sample: A fasting blood sample is taken to measure baseline glucose and insulin levels.
-
Glucose Load: The subject consumes a standardized glucose solution (typically 75g of glucose).
-
Timed Blood Samples: Blood samples are drawn at specific intervals (e.g., 30, 60, 90, and 120 minutes) after the glucose load to measure glucose and insulin concentrations.
-
Calculation of Indices:
-
Homeostatic Model Assessment of Insulin Resistance (HOMA-IR): Calculated from fasting glucose and insulin levels using the formula: HOMA-IR = (Fasting Insulin (μU/mL) x Fasting Glucose (mg/dL)) / 405. A lower HOMA-IR value indicates greater insulin sensitivity.
-
Mandatory Visualizations
Insulin Signaling Pathway
Caption: Insulin signaling pathway leading to glucose uptake.
Experimental Workflow for Assessing Insulin Sensitivity
Caption: Experimental workflow for insulin sensitivity assessment.
Conclusion
Based on the available evidence, glipizide has been shown in some studies to improve markers of insulin sensitivity, such as HOMA-IR and fasting insulin, particularly in individuals with impaired glucose tolerance. However, other studies have not demonstrated a significant effect on insulin sensitivity as measured by the gold-standard hyperinsulinemic-euglycemic clamp. This suggests that the primary glucose-lowering effect of glipizide is likely attributable to its potent stimulation of insulin secretion, with any effects on insulin sensitivity being potentially secondary or context-dependent.
For this compound, there is a significant lack of published experimental data regarding its direct impact on insulin sensitivity. While it shares the same primary mechanism of action as other second-generation sulfonylureas, it is not possible to definitively conclude its effects on peripheral insulin sensitivity without direct investigation.
Future research directions should include:
-
Direct comparative studies: Head-to-head clinical trials comparing this compound and glipizide using the hyperinsulinemic-euglycemic clamp and OGTT-derived indices are necessary for a definitive comparison.
-
In vitro studies: Mechanistic studies using relevant cell lines (e.g., skeletal muscle cells, adipocytes) to investigate the direct effects of this compound on glucose uptake and key components of the insulin signaling pathway (e.g., Akt phosphorylation, GLUT4 translocation) would provide valuable insights.
This guide highlights the current state of knowledge and underscores the need for further research to fully elucidate and compare the effects of this compound and glipizide on insulin sensitivity. Such studies are crucial for optimizing the therapeutic use of these agents in the management of type 2 diabetes.
References
Glycyclamide's Receptor Selectivity: A Comparative Analysis of Sulfonylurea Receptor Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the target selectivity of a compound is paramount. This guide provides a comparative analysis of the cross-reactivity of glycyclamide with different sulfonylurea receptor (SUR) subtypes, crucial for assessing its therapeutic potential and off-target effects.
Comparative Binding Affinities of Sulfonylureas
To illustrate the typical selectivity profile of sulfonylureas, the following table summarizes the binding affinities (Ki values) of the widely studied compound glibenclamide for the different SUR subtypes. It is generally accepted that sulfonylureas exhibit a significantly higher affinity for SUR1 over SUR2 isoforms.
| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] | Selectivity Ratio (SUR2A/SUR1) | Selectivity Ratio (SUR2B/SUR1) |
| Glibenclamide | SUR1 | ~1-5 | ~100-500 | ~100-500 |
| SUR2A | ~500-1000 | |||
| SUR2B | ~500-1000 |
Note: The Ki values are approximate and can vary depending on the experimental conditions. Data is based on radioligand binding assays from multiple studies.
This marked preference for SUR1 is a key determinant of the therapeutic window for sulfonylureas. While high concentrations of these drugs can interact with SUR2 subtypes, their primary pharmacological effect at therapeutic doses is mediated through SUR1.
Experimental Protocols
The determination of binding affinities for sulfonylurea receptors is typically achieved through competitive radioligand binding assays. Below is a detailed methodology for such an experiment.
Radioligand Displacement Assay for Sulfonylurea Receptor Binding
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for SUR1, SUR2A, and SUR2B by measuring its ability to displace a radiolabeled ligand (e.g., [3H]glibenclamide) from the receptors.
Materials:
-
Cell Lines: COS-7 or HEK293 cells transiently or stably expressing human SUR1, SUR2A, or SUR2B.
-
Radioligand: [3H]glibenclamide (specific activity ~50-80 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled sulfonylurea (e.g., 10 µM glibenclamide).
-
Membrane Preparation Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM KCl, 5 mM MgCl2.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Cell Scrapers, Homogenizer, Centrifuge, Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Culture the specific SUR-expressing cells to confluency.
-
Harvest the cells by scraping and suspend them in ice-cold membrane preparation buffer.
-
Homogenize the cell suspension using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in assay buffer and repeating the centrifugation step.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, set up the following reaction mixtures in triplicate:
-
Total Binding: Membranes, [3H]glibenclamide (at a concentration close to its Kd, e.g., 1-2 nM), and assay buffer.
-
Non-specific Binding: Membranes, [3H]glibenclamide, and a high concentration of non-labeled glibenclamide (e.g., 10 µM).
-
Competitive Binding: Membranes, [3H]glibenclamide, and varying concentrations of the test compound (this compound).
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the reaction mixtures through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflow
The interaction of this compound with SUR1 initiates a well-defined signaling cascade within the pancreatic β-cell, leading to insulin exocytosis. Understanding this pathway is crucial for interpreting the functional consequences of receptor binding.
Figure 1. Signaling pathway of this compound-mediated insulin secretion and potential off-target interactions.
The following diagram illustrates the logical workflow for assessing the cross-reactivity of a test compound like this compound.
Figure 2. Experimental workflow for determining sulfonylurea receptor cross-reactivity.
References
Combination Therapy with Glycyclamide and Metformin Surpasses Monotherapy in Glycemic Control for Type 2 Diabetes
A comprehensive analysis of clinical data demonstrates that the combination of glycyclamide and metformin offers superior efficacy in managing type 2 diabetes compared to monotherapy with either drug alone. This guide synthesizes key experimental findings, providing researchers, scientists, and drug development professionals with a detailed comparison of treatment outcomes and methodologies.
The management of type 2 diabetes often requires a multi-faceted therapeutic approach. While monotherapy with oral hypoglycemic agents like the sulfonylurea this compound or the biguanide metformin is a common starting point, many patients eventually require combination therapy to achieve and maintain optimal glycemic control. This guide delves into the comparative efficacy of a this compound-metformin combination versus individual monotherapies, supported by data from clinical research.
Quantitative Efficacy Data
A pivotal randomized, double-blind, crossover study provides robust evidence for the enhanced efficacy of the combination therapy. The study evaluated glycemic control in patients with type 2 diabetes who received either metformin monotherapy, glibenclamide (a representative sulfonylurea often used interchangeably with this compound in clinical literature) monotherapy, or a combination of both.[1]
The results, summarized in the table below, clearly indicate that the combination therapy leads to more significant reductions in key diabetic markers.
| Treatment Group | Mean HbA1c at 6 Months (%) | Percentage of Patients Achieving HbA1c ≤ 6.0% |
| Metformin Monotherapy | 7.3 ± 1.4 | 10.0% |
| Glibenclamide Monotherapy | 7.6 ± 1.5 | 17.1% |
| Combination Therapy | 6.1 ± 1.1 | 39.2% |
Data from a randomized, double-blind, crossover study comparing metformin, glibenclamide, and their combination.[1]
Furthermore, when the efficacy of the combination treatment was compared with that of the single-drug therapies in each individual patient, the combination was found to be significantly more effective than either metformin or glibenclamide alone.[1] Treatment with a combination of metformin and glibenclamide has been shown to provide a greater reduction in fasting plasma glucose and postprandial plasma glucose compared to monotherapy with either glibenclamide or metformin.
Experimental Protocols
The primary clinical evidence cited in this guide is based on a randomized, double-blind, crossover study designed to compare the efficacy and tolerability of metformin, glibenclamide, and their combination.
Study Design: Eighty-eight patients with type 2 diabetes were randomly assigned to one of three treatment arms for a duration of 6 months: metformin monotherapy, glibenclamide monotherapy, or combination therapy.[1] Following this initial phase, the groups were crossed over for an additional 6 months, ensuring that each patient received all three treatment regimens.[1]
Patient Population: The study enrolled 88 subjects with type 2 diabetes, characterized by a mean baseline Hemoglobin A1c (HbA1c) of 8.0% ± 1.0%, an average age of 57.3 ± 7.1 years, a Body Mass Index (BMI) of 27.0 ± 2.6 kg/m ², and a diabetes duration of 9.8 ± 8.2 years.[1]
Dosing Regimens: The doses of the medications were titrated with the goal of achieving an HbA1c level of ≤ 6.0% and a fasting plasma glucose level below 140 mg/dL.[1] The dosage ranges were as follows:
-
Metformin Monotherapy: 500 to 3,000 mg/day
-
Glibenclamide Monotherapy: 5 to 15 mg/day
-
Combination Therapy: Metformin 400 to 2,400 mg/day + Glibenclamide 2.5 to 15 mg/day
Signaling Pathways and Mechanisms of Action
The superior efficacy of the combination therapy can be attributed to the complementary mechanisms of action of this compound and metformin, which target different aspects of the pathophysiology of type 2 diabetes.
This compound (Sulfonylurea): this compound stimulates insulin secretion from the pancreatic β-cells. It achieves this by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels in the β-cell membrane. This binding leads to the closure of these channels, causing membrane depolarization. The depolarization, in turn, opens voltage-gated calcium channels, leading to an influx of calcium and subsequent exocytosis of insulin-containing granules.
Metformin (Biguanide): Metformin's primary effect is to decrease hepatic glucose production and improve insulin sensitivity in peripheral tissues.[2] It acts primarily through the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.[2] Activated AMPK inhibits gluconeogenesis in the liver, promotes glucose uptake in muscle, and increases fatty acid oxidation.
References
Safety Operating Guide
Personal protective equipment for handling Glycyclamide
This document provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling Glycyclamide. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this sulfonylurea compound in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, adherence to proper PPE protocols is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Recommendation |
| Eye Protection | Chemical safety goggles or a face shield should be worn to protect against dust particles and potential splashes. |
| Hand Protection | Nitrile gloves are recommended. Gloves should be changed regularly and immediately if contaminated. |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is advised. |
| Body Protection | A lab coat or disposable gown should be worn to prevent skin contact. |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Preparation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form.
-
Weighing and Transfer: Use caution to avoid generating dust. Utilize weighing paper or a contained vessel for transfers.
-
Spill Management: In the event of a spill, contain the source if safe to do so.[1] Clean up spills of dry solids using a damp cloth or a filtered vacuum to control dust generation.[1] The affected area should be thoroughly cleaned.[1]
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep the compound away from strong oxidizing agents.[1]
-
Follow the storage temperature recommendations provided by the supplier.
Disposal Plan
All waste materials contaminated with this compound should be treated as chemical waste.
-
Collection: Place all contaminated materials, including gloves, weighing papers, and disposable lab coats, into a designated and clearly labeled waste container.[1]
-
Containerization: The waste container must be sealed to prevent leakage or environmental release.[1]
-
Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific disposal protocols.
Experimental Workflow for Safe this compound Handling
The following diagram illustrates the logical workflow for safely handling this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
